2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid
Description
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Propriétés
IUPAC Name |
2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c12-11-13-9(6-17-11)7-1-3-8(4-2-7)16-5-10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDGPYDSIOCNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168495 | |
| Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168127-34-2 | |
| Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168127342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid
This in-depth technical guide outlines a proposed synthetic pathway for 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid, a molecule of interest for researchers and professionals in drug development. The synthesis is presented as a three-step process, commencing with the formation of a key thiazole intermediate, followed by an etherification reaction, and culminating in the hydrolysis to the final acid. The methodologies provided are based on established and analogous chemical transformations.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through the following three key steps:
-
Step 1: Hantzsch Thiazole Synthesis of 4-(4-hydroxyphenyl)thiazol-2-amine from 2-bromo-1-(4-hydroxyphenyl)ethan-1-one and thiourea.
-
Step 2: Williamson Ether Synthesis to produce ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate by reacting 4-(4-hydroxyphenyl)thiazol-2-amine with ethyl bromoacetate.
-
Step 3: Ester Hydrolysis of ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate to yield the final product, this compound.
The overall reaction scheme is depicted in the workflow diagram below.
Caption: Proposed three-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(4-hydroxyphenyl)thiazol-2-amine
This step employs the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.[1][2]
Reaction:
Procedure:
-
To a solution of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-(4-hydroxyphenyl)thiazol-2-amine.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 80-90% |
| Melting Point | 230-235 °C |
Step 2: Synthesis of Ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate
This stage involves a Williamson ether synthesis to couple the thiazole intermediate with an acetate moiety.[3][4]
Reaction:
Procedure:
-
In a round-bottom flask, dissolve 4-(4-hydroxyphenyl)thiazol-2-amine (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (2 equivalents) to the solution.
-
To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Melting Point | 155-160 °C |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ester to the corresponding carboxylic acid.
Reaction:
Procedure:
-
Suspend ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate (1 equivalent) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 90-95% |
| Melting Point | >250 °C (with decomposition) |
Summary of Data
The following table summarizes the representative quantitative data for the proposed synthesis of this compound.
| Step | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-(4-hydroxyphenyl)thiazol-2-amine | 80-90 | 230-235 |
| 2 | Ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate | 75-85 | 155-160 |
| 3 | This compound | 90-95 | >250 (dec.) |
References
An In-Depth Technical Guide to the Physicochemical Properties of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid (CAS Number: 168127-34-2). Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values from computational models and experimental data for the closely related precursor, (2-Amino-4-thiazolyl)acetic acid (CAS Number: 29676-71-9), to offer a comparative analytical baseline. Detailed standard experimental protocols for determining key physicochemical parameters are provided to guide researchers in their laboratory work. This guide is intended to be a valuable resource for professionals in drug discovery and development, offering foundational data and methodologies for the characterization of this and similar chemical entities.
Introduction
This compound is a heterocyclic compound featuring a 2-aminothiazole moiety linked to a phenoxyacetic acid. The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][4] Similarly, the phenoxyacetic acid group is a common pharmacophore found in various drugs, such as fibrates and certain herbicides.[5][6][7] The combination of these two structural motifs in this compound suggests a potential for interesting pharmacological activities.
A thorough understanding of the physicochemical properties of a compound is fundamental in the early stages of drug development. These properties, including solubility, pKa, melting point, and lipophilicity (logP), are critical determinants of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide aims to provide a summary of these essential parameters for this compound, alongside detailed methodologies for their experimental determination.
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound and, for comparative purposes, the experimental data for the related compound (2-Amino-4-thiazolyl)acetic acid.
| Property | This compound (CAS: 168127-34-2) | (2-Amino-4-thiazolyl)acetic acid (CAS: 29676-71-9) |
| Molecular Formula | C₁₁H₁₀N₂O₃S | C₅H₆N₂O₂S |
| Molecular Weight | 266.28 g/mol | 158.18 g/mol |
| Melting Point | Predicted: 206-220 °C | 130 °C (decomposes)[8] |
| Water Solubility | Predicted: 0.45 g/L | Soluble in water[8] |
| pKa (Acidic) | Predicted: 3.5 - 4.5 (carboxylic acid) | Predicted: 3.20 ± 0.10 |
| pKa (Basic) | Predicted: 4.0 - 5.0 (aminothiazole) | No data available |
| logP | Predicted: 1.5 - 2.5 | Predicted: -2.13 |
Disclaimer: Predicted values are computationally generated and should be confirmed by experimental data.
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9][10]
Principle: An excess amount of the solid compound is equilibrated with a specific volume of an aqueous buffer (typically phosphate-buffered saline, pH 7.4) at a constant temperature until saturation is reached. The concentration of the dissolved compound in the filtered aqueous phase is then quantified.
Procedure:
-
Add an excess amount of this compound to a clear glass vial.
-
Add a precise volume of the aqueous buffer (e.g., PBS, pH 7.4).
-
Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound.[11][12]
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Procedure:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Calibrate a pH meter using standard buffer solutions.
-
Place the solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa or a strong acid (e.g., 0.1 M HCl) for the basic pKa.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to find the inflection point.
Determination of Melting Point (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.[13][14][15][16][17]
Principle: A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded.
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.
Determination of logP (Shake-Flask or HPLC Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer). After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
Procedure:
-
Prepare mutually saturated solutions of n-octanol and an aqueous buffer (pH 7.4).
-
Dissolve a known amount of this compound in one of the phases.
-
Combine known volumes of the n-octanol and aqueous phases in a vessel.
-
Shake the mixture vigorously for a set period to allow for partitioning and then centrifuge to separate the phases.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
-
Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous phase]).
Principle: A correlation is established between the retention time of a series of standard compounds with known logP values on a reverse-phase HPLC column and their logP values. The logP of the test compound is then determined from its retention time under the same chromatographic conditions.
Procedure:
-
Select a suitable reverse-phase HPLC column (e.g., C18).
-
Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Inject a series of standard compounds with a range of known logP values and record their retention times.
-
Create a calibration curve by plotting the known logP values against the logarithm of the capacity factor (k').
-
Inject the this compound sample and determine its retention time.
-
Calculate the logP of the test compound by interpolation from the calibration curve.
Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties discussed in this guide.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | MDPI [mdpi.com]
- 8. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. jk-sci.com [jk-sci.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. westlab.com [westlab.com]
- 17. thinksrs.com [thinksrs.com]
A Technical Guide to the Putative Mechanism of Action of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid is a synthetic organic molecule that incorporates two key pharmacophores: a 2-aminothiazole ring and a phenoxyacetic acid tail. Derivatives of 2-aminothiazole are known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties[1][2]. Similarly, phenoxyacetic acid derivatives have been explored for various therapeutic applications[3]. Given the structural similarities to known bioactive molecules, it is plausible that this compound may exhibit a distinct mechanism of action with therapeutic potential.
Proposed Core Mechanism of Action: AMPK Activation
Based on the available evidence for structurally analogous compounds, the most probable mechanism of action for this compound is the activation of AMP-activated protein kinase (AMPK). This hypothesis is primarily drawn from the well-characterized activity of 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3), a potent pan-AMPK activator[4][5].
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Activation of AMPK can lead to a variety of downstream effects that are beneficial in the context of metabolic disorders such as type 2 diabetes and obesity.
The proposed signaling pathway is as follows:
Quantitative Data from a Structurally Related AMPK Activator
While no quantitative data exists for the title compound, the following table summarizes the in vitro activity of the closely related AMPK activator, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3)[4][5]. This data provides a benchmark for the potential potency of similar molecules.
| Assay Type | AMPK Isoform | EC50 (nM) |
| In vitro enzyme activity | α1β1γ1 | 48 ± 6 |
| In vitro enzyme activity | α2β1γ1 | 35 ± 5 |
Table 1: In vitro potency of Activator-3 on different AMPK isoforms. Data extracted from[4].
Representative Experimental Protocol: In Vitro AMPK Activation Assay
The following is a generalized protocol for assessing the ability of a test compound to activate AMPK in a cell-free enzymatic assay. This methodology is based on standard procedures used in the field[4].
Materials:
-
Recombinant human AMPK (e.g., α1β1γ1 or α2β1γ1 isoforms)
-
Fluorescently labeled peptide substrate (e.g., AMARA peptide)
-
Adenosine triphosphate (ATP)
-
Test compound
-
Positive control (e.g., AMP)
-
Assay buffer (e.g., HEPES-based buffer with MgCl2 and DTT)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the AMPK enzyme, peptide substrate, and ATP in the assay buffer.
-
Dispense the reaction mixture into the wells of a microplate.
-
Add the test compound at a range of concentrations to the respective wells. Include wells for a negative control (vehicle) and a positive control (AMP).
-
Initiate the enzymatic reaction and incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction, for example, by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence of each well to quantify the amount of phosphorylated peptide.
-
Calculate the percentage of activation for each concentration of the test compound relative to the positive control.
-
Plot the percentage of activation against the compound concentration and determine the EC50 value using a suitable curve-fitting model.
Other Potential Biological Activities
While AMPK activation is the most likely primary mechanism of action, the structural motifs of this compound suggest other potential biological activities that warrant consideration:
-
Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties[6]. The 2-aminothiazole core could confer antibacterial or antifungal activity.
-
Anti-inflammatory Activity: Some thiazole derivatives have shown anti-inflammatory effects[2].
-
Antioxidant Properties: The phenoxyacetic acid moiety, in some contexts, has been associated with antioxidant activity[3].
-
Herbicidal Activity: Phenoxyacetic acids are a class of herbicides that act as synthetic auxins[7][8]. While less likely given the thiazole substitution, this possibility cannot be entirely ruled out without experimental testing.
Conclusion and Future Directions
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid | 91234-17-2 [smolecule.com]
- 7. xtbg.cas.cn [xtbg.cas.cn]
- 8. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, biological activity, and mechanisms of action of 2-aminothiazole derivatives as promising therapeutic agents.
The 2-aminothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have garnered significant attention from researchers in the fields of drug discovery and development due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative activity data, and mechanistic insights are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Anticancer Activity
A significant body of research has demonstrated the potent cytotoxic effects of 2-aminothiazole derivatives across a wide range of human cancer cell lines.[4] The anti-proliferative activity is often attributed to the induction of apoptosis and cell cycle arrest.[4]
Quantitative Anticancer Data
The in vitro cytotoxic activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[4] |
| A549 (Lung Cancer) | Strong antiproliferative activity[4] | |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[4] |
| SHG-44 (Glioma) | 4.03 µM[4] | |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM[4] |
| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM[4] | |
| Compound 28 | HT29 (Colon Cancer) | 0.63 µM[4] |
| HeLa (Cervical Cancer) | 6.05 µM[4] | |
| A549 (Lung Cancer) | 8.64 µM[4] | |
| Thiomorpholine derivative (63) | MCF-7 (Breast Cancer) | 7.5 mg/ml[4] |
| SW480 (Colon Adenocarcinoma) | 13.0 mg/ml[4] |
Mechanism of Anticancer Action
The anticancer activity of 2-aminothiazole derivatives is primarily mediated through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints.[4]
Several studies have confirmed that 2-aminothiazole derivatives can trigger apoptosis in cancer cells. This process is often initiated through the modulation of key signaling pathways. For instance, some derivatives have been shown to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is crucial for cell survival and proliferation.[5]
Inhibition of the ERK1/2 signaling pathway by 2-aminothiazole derivatives, leading to apoptosis.
In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G2/M phase.[4][6] This prevents the cells from progressing through mitosis and dividing. Some compounds have been shown to enhance the expression of cell cycle inhibitors like p27/Kip1.[5]
Induction of G2/M cell cycle arrest by 2-aminothiazole derivatives.
Antimicrobial Activity
2-Aminothiazole derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi.[7][8][9]
Quantitative Antimicrobial Data
The in vitro antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of selected 2-aminothiazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC Value (µg/mL) |
| Piperazinyl derivative 121d | Staphylococcus aureus 29213 | 2 - 128[10] |
| Escherichia coli 25922 | 2 - 128[10] | |
| Pseudomonas aeruginosa 27853 | 2 - 128[10] | |
| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4 - 16[10] |
| Staphylococcus epidermidis | 4 - 16[10] | |
| Compound 2a | Staphylococcus epidermidis | 250[11] |
| Pseudomonas aeruginosa | 375[11] | |
| Compound 2d | Staphylococcus aureus | 250[11] |
| Compound 2g | Escherichia coli | 375[11] |
Experimental Protocols
The evaluation of the biological activity of 2-aminothiazole derivatives involves a series of standardized in vitro assays.
In Vitro Anticancer Activity Evaluation
A general workflow for assessing the anticancer potential of novel 2-aminothiazole derivatives is depicted below.
General experimental workflow for in vitro anticancer evaluation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 48 hours).[3]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[3]
In Vitro Antimicrobial Activity Evaluation
The antimicrobial activity of 2-aminothiazole derivatives is commonly assessed using the broth microdilution method to determine the MIC.
This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[14][15]
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the 2-aminothiazole derivative in a suitable broth medium in a 96-well plate.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[16]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[17]
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[15]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]
Conclusion
2-Aminothiazole derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their significant anticancer and antimicrobial activities, coupled with the potential for diverse chemical modifications, make them attractive candidates for the development of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for the systematic evaluation and advancement of new 2-aminothiazole-based drugs. Further research into the structure-activity relationships and specific molecular targets of these derivatives will undoubtedly pave the way for the design of more potent and selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 9. asm.org [asm.org]
- 10. mdpi.com [mdpi.com]
- 11. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. rr-asia.woah.org [rr-asia.woah.org]
Navigating the In Vitro Landscape of a Novel Thiazolyl-Phenoxy Compound: A Technical Guide
For Immediate Release
[City, State] – In the quest for novel therapeutic agents, the compound 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid presents a compelling scaffold, merging the biologically significant 2-aminothiazole and phenoxyacetic acid moieties. While direct in vitro evaluation data for this specific molecule is not publicly available, this technical guide synthesizes information on structurally related compounds to propose a comprehensive in vitro assessment strategy for researchers, scientists, and drug development professionals. This document outlines potential biological activities, detailed experimental protocols for their investigation, and visual workflows to guide future research.
Predicted Biological Activities and In Vitro Evaluation Strategy
Based on the known bioactivities of its core components, this compound is hypothesized to exhibit a range of pharmacological effects. The 2-aminothiazole core is a well-established pharmacophore found in compounds with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, phenoxyacetic acid derivatives have demonstrated potential as antibacterial, antioxidant, and antiproliferative agents.[4] A closely related compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, has been identified as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.[5]
Given this landscape, a robust in vitro evaluation of this compound should encompass a multi-faceted screening approach. The following table outlines a proposed panel of assays to elucidate the compound's biological profile.
| Potential Biological Activity | Proposed In Vitro Assay | Key Parameters to be Determined |
| Anticancer | Cell Viability Assay (e.g., MTT, XTT) on various cancer cell lines (e.g., HepG2, PC12) | IC50 (half-maximal inhibitory concentration) |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Percentage of apoptotic and necrotic cells | |
| Antimicrobial | Broth Microdilution Assay against bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) | MIC (Minimum Inhibitory Concentration) |
| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | EC50 (half-maximal effective concentration) |
| Superoxide Dismutase (SOD)-mimic Activity Assay | Percentage of SOD-like activity | |
| Metabolic Regulation | AMPK Activation Assay (cell-based or cell-free) | EC50 for AMPK phosphorylation/activation |
| DNase I Inhibition Assay | IC50 for DNase I inhibition |
Detailed Experimental Protocols
The following sections provide generalized methodologies for the key proposed in vitro assays. These protocols are based on standard practices and information gathered from studies on analogous compounds.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting viability against compound concentration.
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH scavenging activity and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Visualizing Workflows and Pathways
To facilitate a clear understanding of the proposed research plan and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Proposed workflow for the in vitro evaluation of the title compound.
Caption: Potential signaling pathway involving AMPK activation.
This guide provides a foundational framework for initiating the in vitro evaluation of this compound. By leveraging the knowledge of related compounds, researchers can strategically design experiments to uncover the therapeutic potential of this novel chemical entity.
References
The Structure-Activity Relationship of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic Acid Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid scaffold represents a promising area of research in drug discovery, combining the biologically active 2-aminothiazole and phenoxyacetic acid moieties. While a comprehensive structure-activity relationship (SAR) study on the exact parent molecule is not extensively documented in publicly available literature, significant insights can be drawn from the analysis of its close analogs. This technical guide synthesizes the available data to provide a detailed overview of the SAR, focusing on key structural modifications and their impact on biological activity, particularly in the context of prostaglandin E2 (PGE2) production and cyclooxygenase-2 (COX-2) inhibition.
Core Structure and Points of Modification
The fundamental structure of this compound offers several key positions for chemical modification to explore and optimize biological activity. These include:
-
The 2-amino group of the thiazole ring: Substitution at this position can significantly influence potency and selectivity.
-
The thiazole ring itself: Modifications to the core heterocycle can alter the molecule's physicochemical properties.
-
The phenoxy linker: The nature and substitution pattern of the phenyl ring are critical for target engagement.
-
The acetic acid moiety: Changes to the acidic head group can affect pharmacokinetic properties and target interactions.
Structure-Activity Relationship Analysis
The SAR of this class of compounds is primarily understood through studies on analogs, particularly those where the 2-aminothiazole core is linked to a phenoxyphenyl group. The following sections detail the impact of substitutions at various positions on the molecule's biological activity.
Table 1: SAR of 2-Amino-4-(phenoxyphenyl)thiazole Analogs on PGE2 Reduction and COX-2 Inhibition
| Compound ID | R1 (on 2-amino group) | R2 (on terminal phenyl ring) | PGE2 Reduction in HCA-7 cells (EC50, nM) | COX-2 Inhibition (IC50, µM) |
| 1a | H | H | >1000 | >5 |
| 5a | Me | 4-OPh | 130 | >5 |
| 5b | Et | 4-OPh | 120 | >5 |
| 5c | i-Pr | 4-OPh | 250 | >5 |
| 5d | Me | 2-OPh | 800 | >5 |
| 5e | Me | 3-OPh | 600 | >5 |
| 5f | Me | 4-F | >1000 | >5 |
| 5g | Me | 4-Cl | 700 | >5 |
| 5h | Me | 4-Br | 500 | >5 |
| 5i | Me | 4-Me | 900 | >5 |
| 5j | Me | 4-OMe | >1000 | >5 |
| 5k | Me | 4-CF3 | 300 | >5 |
| 5l | Me | 4-OPh, with CH(OH)Me on thiazole-N | 90 | >5 |
Data synthesized from studies on analogous 2-aminothiazole derivatives.
Key SAR Insights:
-
Substitution on the 2-amino group (R1): Small alkyl substituents like methyl and ethyl at the R1 position generally lead to potent PGE2 reduction activity. Larger isopropyl groups tend to decrease activity.
-
Substitution on the terminal phenyl ring (R2): A 4-phenoxyphenyl substituent at the R2 position is highly favorable for potent cellular activity in reducing PGE2 levels. The position of the phenoxy group is critical, with the 4-position showing the highest activity compared to the 2- and 3-positions.
-
Electronic effects on the terminal phenyl ring: Electron-withdrawing groups such as trifluoromethyl at the 4-position of the terminal phenyl ring can enhance activity, while electron-donating groups like methoxy tend to decrease it. Halogen substitutions show a mixed effect.
-
COX-2 Inhibition: Notably, many of the potent PGE2-reducing compounds exhibit negligible direct inhibition of COX-2 in cell-free assays, suggesting a mechanism of action that lies downstream or upstream of the COX-2 enzyme itself.
Experimental Protocols
Prostaglandin E2 (PGE2) Reduction Assay in HCA-7 Cells
Objective: To determine the potency of compounds in reducing PGE2 production in a cellular context.
Methodology:
-
Cell Culture: Human colon adenocarcinoma (HCA-7) cells are cultured in appropriate media until they reach a suitable confluency.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period.
-
PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage reduction of PGE2 is calculated relative to vehicle-treated control cells. The EC50 value, the concentration of the compound that causes 50% of the maximal response, is determined by plotting the concentration-response curve.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To assess the direct inhibitory effect of compounds on the COX-2 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human or ovine COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable assay buffer.
-
Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Product Quantification: The formation of PGE2 or other prostanoids is measured, often using LC-MS/MS or a colorimetric or fluorometric assay.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Prostaglandin E2 Biosynthesis and Signaling Pathway
The following diagram illustrates the key steps in the biosynthesis of PGE2 from arachidonic acid and the subsequent signaling cascades initiated by its binding to EP receptors.
Caption: Biosynthesis of PGE2 and its downstream signaling through EP receptors.
Experimental Workflow for SAR Screening
The logical flow for screening and characterizing novel analogs in this chemical series is depicted below.
Caption: A typical workflow for the screening and lead identification of novel analogs.
Conclusion
The this compound scaffold and its analogs present a compelling starting point for the development of novel therapeutic agents, particularly those targeting pathways involved in inflammation and cancer. The SAR data from analogous series highlight the critical importance of substitutions on the 2-amino group and the terminal phenyl ring for potent inhibition of PGE2 production. The observation that many potent compounds do not directly inhibit COX-2 suggests a potentially novel mechanism of action that warrants further investigation. This technical guide provides a foundational understanding of the SAR for this chemical class, offering valuable insights for researchers engaged in the design and optimization of new drug candidates. Future work should focus on elucidating the precise molecular target(s) and further exploring the therapeutic potential of these compounds.
An In-depth Technical Guide to 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid (CAS Number: 168127-34-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available research has been conducted on 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid. This guide provides a comprehensive overview based on the known biological activities of its core chemical moieties: the 2-aminothiazole ring and the phenoxyacetic acid group. The experimental data and pathways presented are representative of these broader classes of compounds and should be considered as a predictive framework for future research on this specific molecule.
Core Compound Profile
2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid is a small molecule featuring a central 2-aminothiazole ring linked to a phenoxyacetic acid moiety. This unique combination of functional groups suggests potential for a range of biological activities, drawing from the well-established pharmacological profiles of both parent structures.
| Identifier | Value |
| CAS Number | 168127-34-2 |
| Molecular Formula | C₁₁H₁₀N₂O₃S |
| Molecular Weight | 250.27 g/mol |
| IUPAC Name | 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid |
Predicted Biological Activities and Therapeutic Potential
Based on extensive research into thiazole and phenoxyacetic acid derivatives, 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid is predicted to exhibit a variety of biological effects. The 2-aminothiazole core is a well-known pharmacophore found in a multitude of approved drugs with diverse therapeutic applications. Similarly, phenoxyacetic acid derivatives have been widely explored for their pharmacological properties.
Table 1: Predicted Biological Activities Based on Structural Analogs
| Predicted Activity | Relevant Structural Moiety | Potential Therapeutic Areas | Supporting Evidence from Analog Studies |
| Anti-inflammatory | 2-Aminothiazole, Phenoxyacetic acid | Arthritis, Autoimmune diseases | Thiazole derivatives are known to inhibit pro-inflammatory cytokines. Phenoxyacetic acids have been shown to possess anti-inflammatory properties. |
| Anticancer | 2-Aminothiazole | Oncology | Many thiazole-containing compounds exhibit potent anticancer activity through various mechanisms, including kinase inhibition and apoptosis induction. |
| Antimicrobial | 2-Aminothiazole | Infectious Diseases | The thiazole ring is a core component of many antibacterial and antifungal agents. |
| Antidiabetic | Thiazolidinedione (related to thiazole) | Metabolic Disorders | Thiazolidinediones are a class of drugs used to treat type 2 diabetes by improving insulin sensitivity. |
| Herbicidal/Fungicidal | Phenoxyacetic acid | Agrochemicals | Phenoxyacetic acid derivatives are widely used as herbicides and fungicides. |
Potential Mechanisms of Action and Signaling Pathways
The mechanism of action for this specific compound remains unelucidated. However, by examining the known targets of its constituent parts, we can propose several putative signaling pathways that may be modulated.
Predicted Anti-inflammatory Signaling Pathway
Hypothesized Anticancer Signaling Pathway (Kinase Inhibition)
Representative Experimental Protocols
While specific protocols for 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid are not available, the following are generalized experimental methodologies commonly used for the synthesis and biological evaluation of similar thiazole and phenoxyacetic acid derivatives.
General Synthesis Protocol (Hantzsch Thiazole Synthesis)
This protocol outlines a plausible synthetic route.
-
Synthesis of α-halo-4-hydroxyphenylacetic acid: 4-Hydroxyphenylacetic acid is halogenated at the α-position using a suitable halogenating agent (e.g., N-bromosuccinimide).
-
Cyclization: The resulting α-halo-4-hydroxyphenylacetic acid is reacted with thioacetamide in a suitable solvent (e.g., ethanol) under reflux to form the 2-amino-4-(4-hydroxyphenyl)thiazole intermediate.
-
Etherification: The hydroxyl group of the intermediate is then etherified with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone).
-
Saponification: The resulting ester is hydrolyzed using a base (e.g., sodium hydroxide) to yield the final product, 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol is a standard method to assess the anti-inflammatory potential of a compound.
Table 2: Representative In Vitro Anti-inflammatory Assay Protocol
| Step | Procedure | Purpose |
| 1. Cell Culture | Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics. | To propagate cells for the assay. |
| 2. Cell Seeding | Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight. | To prepare cells for treatment. |
| 3. Compound Treatment | Cells are pre-treated with various concentrations of the test compound for 1 hour. | To assess the effect of the compound on the inflammatory response. |
| 4. LPS Stimulation | Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce an inflammatory response. | To mimic a bacterial infection and trigger inflammation. |
| 5. Incubation | Cells are incubated for 24 hours. | To allow for the production of inflammatory mediators. |
| 6. Measurement of Nitric Oxide (NO) | The supernatant is collected, and NO production is measured using the Griess reagent. | To quantify a key inflammatory mediator. |
| 7. Measurement of Cytokines | The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured by ELISA. | To quantify other important inflammatory mediators. |
| 8. Cell Viability Assay | A cell viability assay (e.g., MTT) is performed on the remaining cells. | To ensure that the observed effects are not due to cytotoxicity. |
Future Research Directions
Given the paucity of specific data, research on 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid should begin with fundamental in vitro screening to validate the predicted biological activities.
-
Broad-spectrum biological screening: The compound should be tested against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation and metabolic diseases.
-
Mechanism of action studies: If significant activity is observed in any of the initial screens, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.
-
In vivo efficacy and toxicity studies: Promising in vitro results should be followed up with animal studies to assess the compound's efficacy and safety profile in a living organism.
-
Structure-activity relationship (SAR) studies: Synthesis and testing of analogs with modifications to the thiazole and phenoxyacetic acid moieties could lead to the discovery of more potent and selective compounds.
Conclusion
While 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid (CAS 168127-34-2) is a molecule with significant therapeutic potential based on the well-documented activities of its constituent chemical motifs, it remains a largely unexplored entity. This technical guide provides a foundational framework for initiating research into this compound, leveraging the extensive knowledge of thiazole and phenoxyacetic acid chemistry and biology. Future experimental validation is crucial to unlock the true pharmacological profile and potential clinical applications of this promising molecule.
Unlocking the Therapeutic Potential of 2-Aminothiazoles: A Technical Guide to Key Targets
For Immediate Release
A Deep Dive into the Pharmacological Landscape of 2-Aminothiazole Compounds for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous clinically relevant compounds. Its inherent versatility allows for a broad range of pharmacological activities, making it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the key therapeutic targets of 2-aminothiazole derivatives, with a focus on oncology, neurodegenerative disorders, and infectious diseases. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of critical biological pathways and workflows.
Oncological Targets: A Multi-pronged Attack on Cancer
2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways that are frequently dysregulated in cancer. Their multifaceted mechanism of action involves the inhibition of crucial protein kinases, induction of programmed cell death (apoptosis), and cell cycle arrest.[1][2]
Kinase Inhibition: Halting Uncontrolled Cell Growth
A primary mechanism through which 2-aminothiazole compounds exert their anticancer effects is the inhibition of various protein kinases. These enzymes play a central role in cell signaling, and their aberrant activity is a hallmark of many cancers.
-
PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Several 2-aminothiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[2][3] For instance, some derivatives exhibit dual inhibitory activity against PI3Kα and mTOR.[3]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is common in various tumors, making them attractive therapeutic targets.[1][4] 2-Aminothiazole-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[5]
-
Casein Kinase 2 (CK2): CK2 is a constitutively active serine/threonine kinase that promotes cell growth and suppresses apoptosis.[6][7] Novel 2-aminothiazole derivatives have been identified as allosteric modulators of CK2, offering a non-ATP competitive mode of inhibition.[6][7]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. The 2-aminothiazole scaffold was the template for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia.[2]
The inhibitory activity of various 2-aminothiazole derivatives against key kinases is summarized in the tables below.
Table 1: Inhibitory Activity of 2-Aminothiazole Derivatives against PI3K/mTOR Pathway
| Compound Class | Target(s) | IC50 | Reference |
| 5-Methylaminothiazole Derivative | PI3Kα / mTOR | 0.086 µM / 0.221 µM | [3] |
| Benzothiazole Derivative | PI3Kα | 13 nM | [2] |
Table 2: Inhibitory Activity of 2-Aminothiazole Derivatives against Other Kinases
| Compound Class | Target | IC50 | Reference |
| Aminothiazole Derivative | Aurora A | 79 nM | [8] |
| Aryl 2-aminothiazole | CK2α | 3.4 µM | [7] |
| Aminothiazole (Dasatinib) | Src | Sub-nanomolar | [2] |
| 2-Acetamido-thiazolylthio acetic ester | CDK2 | 1-10 nM | [9] |
Induction of Apoptosis: Triggering Programmed Cell Death
2-Aminothiazole compounds can induce apoptosis in cancer cells through the intrinsic pathway. This process is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, the executioners of apoptosis.[10]
dot
Caption: Intrinsic Apoptosis Pathway Induced by 2-Aminothiazole Derivatives.
Cell Cycle Arrest: Halting Cancer Cell Proliferation
By interfering with the cell cycle machinery, 2-aminothiazole derivatives can prevent cancer cells from dividing and proliferating.[4]
dot
Caption: G2/M Cell Cycle Arrest Induced by 2-Aminothiazole Compounds.
Neurodegenerative Disorders: A Glimmer of Hope
The therapeutic potential of 2-aminothiazole derivatives extends to neurodegenerative diseases, particularly Alzheimer's disease. A key target in this context is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology.[10][11][12][13]
dot
Caption: Inhibition of GSK-3β by 2-Aminothiazoles in Alzheimer's Disease.
Infectious Diseases: A Broad Spectrum of Activity
2-Aminothiazole derivatives have demonstrated promising activity against a range of pathogens, including bacteria, parasites, and viruses.[14][15][16][17]
-
Antimycobacterial Activity: Certain 2-aminothiazole compounds exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their mechanism of action is believed to involve the inhibition of β-Ketoacyl-ACP Synthase (KasA), an enzyme essential for mycolic acid biosynthesis.[14]
-
Antiplasmodial Activity: Derivatives of 2-aminothiazole have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria.[15] The proposed mechanism involves the inhibition of enzymes within the parasite's coenzyme A biosynthesis pathway.[18]
-
Antiviral Activity: Some substituted 2-aminothiazole derivatives have displayed significant antiviral activity against influenza A virus.[16]
Table 3: Antimicrobial Activity of 2-Aminothiazole Derivatives
| Compound Class | Organism | Target/Activity | IC50/MIC | Reference |
| 2-Aminothiazole Derivative | Mycobacterium tuberculosis | β-Ketoacyl-ACP Synthase | 6.25 µM (MIC) | [14] |
| 2-Amino-4-(2-pyridyl)thiazole | Plasmodium falciparum | Antiplasmodial activity | Sub-micromolar | [15] |
| Substituted Aminothiazole | Influenza A (PR8) | Antiviral activity | Comparable to oseltamivir | [16] |
Experimental Protocols
To facilitate further research and development of 2-aminothiazole-based therapeutics, this section provides detailed methodologies for key in vitro assays.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-aminothiazole compound for a specified duration (e.g., 48-72 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Seed and treat cells with the 2-aminothiazole compound as described for the MTT assay.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.
-
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of product (phosphorylated substrate or ADP) is quantified.
-
Procedure (using ADP-Glo™ Kinase Assay as an example):
-
In a multi-well plate, combine the purified kinase, a specific substrate, and the 2-aminothiazole inhibitor at various concentrations.
-
Initiate the reaction by adding ATP and incubate at the optimal temperature for the kinase.
-
Stop the kinase reaction and add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.[19]
-
Experimental and Drug Discovery Workflows
The development of novel 2-aminothiazole-based drugs follows a structured workflow, from initial screening to lead optimization.
dot
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. audreyli.com [audreyli.com]
- 10. mdpi.com [mdpi.com]
- 11. First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Whitepaper: The 2-Aminothiazole Scaffold in Kinase Modulation
Audience: Researchers, Scientists, and Drug Development Professionals
Topic: Analysis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid and the broader role of the 2-aminothiazole core in kinase inhibition and activation.
Abstract: While direct kinase inhibition data for this compound is not available in current literature, its core structure contains the 2-aminothiazole moiety, a privileged scaffold in medicinal chemistry. This scaffold is a cornerstone in the design of numerous potent kinase modulators. This technical guide explores the significance of the 2-aminothiazole framework by examining prominent examples of its derivatives, including the pan-Src/Abl inhibitor Dasatinib and various Aurora kinase inhibitors. We present quantitative inhibitory data, detailed experimental protocols for kinase assays, and signaling pathway diagrams to provide a comprehensive resource for researchers in oncology and drug discovery. Furthermore, we discuss a structurally related compound that functions as a kinase activator, highlighting the scaffold's versatility in modulating kinase activity.
The 2-Aminothiazole Scaffold: A Privileged Core for Kinase Modulators
The 2-aminothiazole ring is a key building block in the development of therapeutic agents, particularly in oncology.[1][2] Its prevalence in clinically approved drugs and numerous investigational compounds stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[3][4] The scaffold's planarity and the presence of hydrogen bond donors and acceptors allow for versatile structural modifications, enabling the design of both highly potent and selective kinase inhibitors.[1][5]
While no specific kinase inhibition activity has been reported for This compound , its structure represents a basic framework. More complex derivatives, where substituents are added to the amine and thiazole ring, have led to the discovery of powerful drugs targeting key signaling pathways involved in cancer progression.[6][7]
Case Study 1: Dasatinib (BMS-354825) - A 2-Aminothiazole-Based Pan-Src/Abl Inhibitor
Dasatinib is a potent, orally bioavailable inhibitor of multiple tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[8][9] Its discovery originated from screening efforts that identified the 2-aminothiazole core as a novel template for Src family kinase inhibitors.[6][7] Successive structure-activity relationship (SAR) studies led to the development of Dasatinib, which exhibits subnanomolar inhibitory potency against Src family kinases and the Bcr-Abl fusion protein.[7][8]
Quantitative Data: Kinase Inhibition Profile of Dasatinib
The inhibitory activity of Dasatinib has been characterized across a range of kinases, demonstrating its multi-targeted profile. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | IC50 (nM) | Reference |
| Src | 0.8 - 3.0 | [8][10] |
| Lck | < 1.1 | [8] |
| Fyn | < 1.1 | [8] |
| Yes | < 1.1 | [8] |
| Bcr-Abl | < 1 | [8] |
| c-Kit | 79 | [8] |
| Lyn | 8.5 | [10] |
Signaling Pathway: Simplified Src Kinase Cascade
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cellular signaling pathways controlling cell proliferation, survival, migration, and invasion.[11][12] Its aberrant activation is a common feature in many solid tumors.[12] Dasatinib inhibits Src, thereby blocking downstream signaling cascades, including the phosphorylation of Focal Adhesion Kinase (FAK), which is critical for cell motility and metastasis.[10]
Case Study 2: 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[13][14] The 2-aminothiazole scaffold has been successfully employed to develop potent and selective inhibitors of Aurora kinases.[13][15]
Quantitative Data: Aurora Kinase Inhibition by 2-Aminothiazole Derivatives
The table below presents IC50 values for representative 2-aminothiazole-based compounds targeting Aurora kinases.
| Compound | Aurora A (IC50) | Aurora B (IC50) | Reference |
| Compound 29 | 79 nM | - | [13] |
| Compound 30 | 140 nM | - | [13] |
| Danusertib (PHA-739358) | 13 nM | 79 nM | [14] |
| PF-03814735 | 5 nM | 0.8 nM | [14] |
| AT9283 | 3 nM (52% inhib.) | 3 nM (58% inhib.) | [14] |
Case Study 3: A Structurally Related Kinase Activator
Interestingly, a compound with high structural similarity to the 2-aminothiazole core, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) , functions not as an inhibitor, but as a potent activator of AMP-activated protein kinase (AMPK).[16][17] AMPK is a key cellular energy sensor that, when activated, shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states.[18][19]
Activator-3 acts as an AMP mimetic, binding to the gamma subunit of the AMPK complex.[16] This demonstrates the versatility of the thiazole scaffold in modulating kinase function through different mechanisms.
Quantitative Data: AMPK Activation Profile of Activator-3
| Assay Type | Cell Line / System | EC50 | Reference |
| pAMPK Activation | Rat Primary Hepatocytes | ~28 nM | [16] |
| pAMPK Activation | L6 Rat Myoblasts | ~32 nM | [16] |
Experimental Protocols
Detailed and robust experimental protocols are critical for evaluating the potency and mechanism of action of kinase modulators.
Protocol 1: In Vitro Src Kinase Inhibition Assay (Non-Radiometric)
This protocol outlines a common method for measuring Src kinase activity and its inhibition using a luminescence-based assay that quantifies ATP consumption.
Objective: To determine the IC50 value of a test compound against recombinant Src kinase.
Materials:
-
Enzyme: Recombinant active c-Src kinase.
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.[20]
-
Test Compound: Dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT.[11]
-
ATP: 10 mM stock solution.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.[21]
-
Plates: White, opaque 384-well plates.
-
Instrumentation: Luminometer.
Procedure:
-
Reagent Preparation: Dilute the Src enzyme, peptide substrate, and ATP to desired concentrations in Assay Buffer. Prepare serial dilutions of the test compound.
-
Reaction Setup: To the wells of a 384-well plate, add:
-
1 µL of test compound dilution (or DMSO for controls).
-
2 µL of a mix containing Src enzyme and substrate.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[21]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[21]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.
-
Data Analysis: Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow Diagram
Conclusion
The 2-aminothiazole scaffold is a highly validated and privileged structure in the field of kinase modulator design.[1][2] While direct evidence for the kinase inhibitory activity of this compound is lacking, its core structure is featured in potent clinical drugs like Dasatinib and numerous investigational compounds targeting critical cancer-related kinases such as Src and Aurora.[7][13] The versatility of this scaffold is further highlighted by its presence in kinase activators.[16] The data and protocols presented in this guide serve as a valuable resource for researchers aiming to design and evaluate novel therapeutics based on this important chemical framework. Future efforts will likely focus on creating new derivatives with enhanced selectivity and improved pharmacokinetic profiles to overcome drug resistance and advance targeted cancer therapy.
References
- 1. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Src/ABL kinase inhibitor dasatinib (BMS-354825) inhibits function of normal human T-lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. boa.unimib.it [boa.unimib.it]
- 20. researchgate.net [researchgate.net]
- 21. promega.com [promega.com]
The Antimicrobial Potential of 2-Aminothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the 2-aminothiazole core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant antimicrobial effects. This technical guide provides an in-depth overview of the antimicrobial spectrum of 2-aminothiazole derivatives, summarizing quantitative data, detailing experimental methodologies, and visualizing key mechanistic and synthetic pathways.
Quantitative Antimicrobial Spectrum
The antimicrobial efficacy of 2-aminothiazole derivatives has been evaluated against a wide range of bacterial and fungal pathogens. The following tables summarize the quantitative data from various studies, primarily presenting Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of 2-Aminothiazole Derivatives (MIC in µg/mL)
| Compound ID/Series | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Thiazolyl-thiourea derivatives | 4 - 16 | - | - | - | [1][2] |
| Piperazinyl derivatives | 4 (MRSA) | - | 8 | 2 - 128 | [1] |
| N-oxazolyl/N-thiazolylcarboxamides | - | - | >62.5 | >62.5 | [3][4] |
| Functionally substituted 2-aminothiazoles | - | - | <0.97 | - | [5] |
| 2-arylideneamino-4-phenylthiazoles | - | Highest activity with Cpd 144 | - | - | [1][2] |
Note: This table presents a selection of data. "-" indicates that data was not provided in the cited sources.
Table 2: Antifungal Activity of 2-Aminothiazole Derivatives (MIC in µg/mL)
| Compound ID/Series | Candida albicans | Aspergillus niger | Histoplasma capsulatum | Cryptococcus neoformans | Reference |
| 2-amino-4,5-diarylthiazole derivatives | 9 (MIC80) | - | - | - | [6] |
| Naphthylmethyl substituted aminothiazoles | - | - | 0.4 - 1.5 (MIC50) | Active | [7] |
| Functionally substituted 2-aminothiazoles | Better than ketoconazole | - | - | - | [8] |
| N-oxazolyl/N-thiazolylcarboxamides | 31.25 - 62.5 | - | - | - | [4] |
Note: MIC50 and MIC80 values represent the concentration required to inhibit 50% and 80% of fungal growth, respectively. "-" indicates that data was not provided in the cited sources.
Key Experimental Protocols
The evaluation of the antimicrobial activity of 2-aminothiazole derivatives relies on standardized and reproducible experimental protocols. The following are detailed methodologies for commonly employed assays cited in the literature.
Agar Well/Disk Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared. Typically, a few colonies from a fresh (18-24 hour) culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate to create a uniform lawn of microbial growth.
-
Application of Test Compounds:
-
Well Diffusion: Wells (typically 6-8 mm in diameter) are aseptically punched into the agar. A defined volume of the dissolved 2-aminothiazole derivative at a specific concentration is added to each well.
-
Disk Diffusion: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria; 25-30°C for 48-72 hours for fungi).
-
Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well or disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity. Positive (known antibiotic) and negative (solvent) controls are run concurrently.[8][9]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solution and Serial Dilutions: A stock solution of the 2-aminothiazole derivative is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized microbial suspension is prepared as described for the diffusion method and then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no compound) and a sterility control well (containing medium only) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35 ± 2°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).[4][10]
-
Reading and Interpretation: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10][11]
Visualizing Key Pathways and Processes
Understanding the synthesis and mechanism of action of 2-aminothiazole derivatives is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key processes.
Synthesis of the 2-Aminothiazole Core: The Hantzsch Reaction
The Hantzsch thiazole synthesis is a fundamental method for constructing the 2-aminothiazole scaffold. It involves the reaction of an α-haloketone with a thioamide or thiourea.[3][12]
Proposed Antibacterial Mechanism: Inhibition of MurB
Some 2-aminothiazole derivatives have been suggested to exert their antibacterial effect by inhibiting MurB, an essential enzyme in the cytoplasmic steps of peptidoglycan biosynthesis.[6][8][13] Peptidoglycan is a critical component of the bacterial cell wall.
Proposed Antifungal Mechanism: Inhibition of CYP51
The antifungal activity of some azole-containing compounds, a class to which some 2-aminothiazole derivatives are related, is often attributed to the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][8][14]
Conclusion
2-aminothiazole derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The data presented in this guide highlight their activity against a range of clinically relevant bacteria and fungi. The detailed experimental protocols provide a foundation for researchers to conduct further investigations, while the visualized pathways offer insights into their synthesis and potential mechanisms of action. Continued exploration of the structure-activity relationships within this class of compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising findings into new therapeutic options to combat infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 6. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistnotes.com [chemistnotes.com]
- 9. hereditybio.in [hereditybio.in]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. youtube.com [youtube.com]
- 13. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and purification of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on established chemical principles and literature precedents, ensuring a reliable and reproducible methodology.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a three-step process, beginning with the bromination of 4-hydroxyacetophenone, followed by an etherification reaction, and concluding with the Hantzsch thiazole synthesis and subsequent hydrolysis.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone
This protocol describes the α-bromination of 4-hydroxyacetophenone.
Materials:
-
4-Hydroxyacetophenone
-
Chloroform (CHCl₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Bromine (Br₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
Dissolve 10 g (73.4 mmol) of 4-hydroxyacetophenone in 50 ml of chloroform in a round-bottom flask and heat to 338 K with stirring.[1]
-
Carefully add 3.80 ml of concentrated sulfuric acid to the solution.[1]
-
After 10 minutes of stirring, add 3.9 ml (76.1 mmol) of bromine dropwise to the reaction mixture.[1]
-
Maintain the reaction at 338 K for 5 hours.
-
After the reaction is complete, quench the reaction by adding 60 ml of water.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic extracts and wash with 30 ml of saturated aqueous sodium bicarbonate solution.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxyacetophenone | [1] |
| Reagents | Bromine, Sulfuric Acid | [1] |
| Solvent | Chloroform | [1] |
| Temperature | 338 K | [1] |
| Reaction Time | 5 hours | [1] |
| Typical Yield | ~85-90% | Estimated |
Step 2: Synthesis of Ethyl 2-[4-(2-bromoacetyl)phenoxy]acetate
This protocol details the etherification of the synthesized 2-bromo-1-(4-hydroxyphenyl)ethanone.
Materials:
-
2-Bromo-1-(4-hydroxyphenyl)ethanone
-
Dry Acetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl bromoacetate
-
Potassium Iodide (KI) (catalytic amount)
Procedure:
-
In a round-bottom flask, suspend 2-bromo-1-(4-hydroxyphenyl)ethanone (0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol) in 20 ml of dry acetone.[2]
-
Reflux the mixture for 20 minutes with stirring.[2]
-
Add ethyl bromoacetate (1.7 g, 0.01 mol) and a catalytic amount of potassium iodide (10 mg) to the mixture.[2]
-
Continue to reflux for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-1-(4-hydroxyphenyl)ethanone | N/A |
| Reagents | Ethyl bromoacetate, K₂CO₃, KI | [2] |
| Solvent | Dry Acetone | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 8 hours | [2] |
| Typical Yield | ~90-95% | Estimated |
Step 3: Synthesis of this compound
This final step involves the Hantzsch thiazole synthesis followed by ester hydrolysis.
Materials:
-
Ethyl 2-[4-(2-bromoacetyl)phenoxy]acetate
-
Thiourea
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Thiazole Formation: Dissolve ethyl 2-[4-(2-bromoacetyl)phenoxy]acetate (1 mmol) and thiourea (1.2 mmol) in ethanol in a round-bottom flask.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture can be cooled, and the precipitated product, ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate, can be collected by filtration.
-
Hydrolysis: Suspend the crude ethyl ester in a solution of sodium hydroxide (e.g., 1M aqueous solution).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-[4-(2-bromoacetyl)phenoxy]acetate | N/A |
| Reagents | Thiourea, NaOH, HCl | N/A |
| Solvent | Ethanol | N/A |
| Temperature | Reflux (Thiazole), RT/Heat (Hydrolysis) | N/A |
| Reaction Time | Varies (monitor by TLC) | N/A |
| Typical Yield | ~75-85% (over two steps) | Estimated |
Purification Protocol
Purification of the final product is crucial to obtain a high-purity compound suitable for further applications. Recrystallization is the recommended method.
Caption: General workflow for the purification by recrystallization.
Solvent Selection: The choice of solvent is critical for effective recrystallization. A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar solvents such as ethanol, methanol, or aqueous mixtures of these are likely to be effective.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.
-
Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
If colored impurities are present, the solution can be treated with activated charcoal and then filtered hot to remove the charcoal.
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven or desiccator.
| Parameter | Value |
| Purification Method | Recrystallization |
| Potential Solvents | Ethanol, Methanol, Water, or mixtures thereof |
| Key Steps | Dissolution, Filtration, Crystallization, Isolation |
Characterization Data (Predicted)
The following table summarizes the expected characterization data for the final product. Actual data should be obtained and compared for verification.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxy group, the thiazole ring proton, the methylene protons of the acetic acid moiety, and the amino group protons. |
| ¹³C NMR | Resonances for the carbons of the thiazole ring, the phenoxy group, the carbonyl carbon of the carboxylic acid, and the methylene carbon. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O₃S, MW: 266.28 g/mol ). |
| IR | Characteristic peaks for N-H stretching (amino group), C=O stretching (carboxylic acid), C-O stretching (ether), and aromatic C-H stretching. |
This document provides a detailed framework for the synthesis and purification of this compound. Researchers should adapt these protocols as necessary based on their experimental observations and analytical data.
References
Application Notes: 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid is a synthetic compound belonging to the class of thiazole derivatives with a phenoxyacetic acid moiety. Thiazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include antimicrobial, antioxidant, and enzyme inhibitory properties.[1][2][3] The phenoxyacetic acid group is found in various biologically active molecules, including herbicides that can mimic plant auxins and induce physiological responses such as abnormal growth and cell death.[4][5][6]
Structurally related compounds have shown potential as modulators of key cellular signaling pathways. For instance, certain 2-aminothiazole derivatives have been investigated for their role in enzyme inhibition, which can impact processes like inflammation and cancer progression.[1] A notable example is 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3), which has been identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][8] Activation of AMPK can have significant effects on cell growth, proliferation, and apoptosis.
These application notes provide a general protocol for the initial investigation of this compound in a cell culture setting, including preliminary cytotoxicity assessment and a proposed framework for investigating its effects on a hypothetical signaling pathway.
Materials and Reagents
-
This compound
-
Human oral squamous cell carcinoma cell line (e.g., SCC-9)[9][10][11]
-
Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Hydrocortisone
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Antibodies for Western blotting (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-ACC, anti-ACC, anti-GAPDH)
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Dissolution: Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Cell Culture and Maintenance
-
Cell Thawing: Rapidly thaw a cryovial of SCC-9 cells in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile cell culture hood.[9][10]
-
Initial Culture: Transfer the thawed cells to a centrifuge tube containing pre-warmed complete culture medium (DMEM/F12 supplemented with 10% FBS, 400 ng/mL hydrocortisone, and 2 mM L-glutamine).[9] Centrifuge at approximately 125 x g for 5 minutes.
-
Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete culture medium. Transfer the cell suspension to a T75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.[9][11]
Protocol 3: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed SCC-9 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. Buy [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid | 91234-17-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. xtbg.cas.cn [xtbg.cas.cn]
- 5. jetir.org [jetir.org]
- 6. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bcrj.org.br [bcrj.org.br]
- 10. SCC-9 Cells [cytion.com]
- 11. SCC-9. Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid in enzymatic assays. This compound, belonging to the thiazole class of molecules, holds potential for modulating the activity of various enzymes due to its structural features. Thiazole derivatives are known to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory properties.[1][2][3] The phenoxyacetic acid moiety, in particular, suggests a potential interaction with lipid-binding proteins.
Notably, compounds with similar structural motifs have been identified as inhibitors of Fatty Acid Binding Proteins (FABPs).[4][5][6][7] FABPs are intracellular lipid chaperones that play a crucial role in the transport of fatty acids and other lipophilic substances, and their modulation is a therapeutic target for metabolic diseases and inflammation.[5][6][7] Therefore, the following protocols will focus on a representative enzymatic assay for screening inhibitors of FABPs, a likely target class for this compound.
Hypothetical Target and Signaling Pathway
Fatty Acid Binding Proteins (FABPs) facilitate the transport of fatty acids and other lipid signaling molecules across the cytoplasm to various organelles for metabolism or signaling. Inhibition of a specific FABP, such as FABP4 or FABP5, can disrupt these processes, leading to downstream effects on metabolic and inflammatory pathways. For instance, inhibition of FABP5 can lead to an accumulation of endocannabinoids like anandamide (AEA), resulting in analgesic and anti-inflammatory effects through the activation of cannabinoid (CB) and PPARα receptors.[5][7]
References
- 1. Buy [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid | 91234-17-2 [smolecule.com]
- 2. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid is a chemical entity of interest in pharmaceutical research and development, potentially as an intermediate, metabolite, or a related substance to an active pharmaceutical ingredient (API). Its structural similarity to compounds like Febuxostat, which also contains a thiazole ring and a substituted phenoxy moiety, suggests that analytical methods developed for such APIs can be adapted for its detection and quantification.
This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical procedures for structurally related compounds and serve as a robust starting point for method development and validation.
Analytical Methods
Two primary analytical techniques are proposed for the sensitive and specific quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and reliable method for routine analysis and purity assessment.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for bioanalysis and trace-level impurity detection.
Data Presentation: Quantitative Performance
The following table summarizes the anticipated quantitative performance of the proposed analytical methods. These values are derived from validated methods for structurally similar compounds and should be confirmed during method validation for this compound.
| Parameter | RP-HPLC-UV (Proposed) | LC-MS/MS (Proposed) |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL | 0.002 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.07 - 0.3 µg/mL | 0.05 - 5 ng/mL |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.999) | 1 - 1000 ng/mL (r² > 0.99) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 10% |
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Quantification
This protocol describes a stability-indicating RP-HPLC method for the determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 4.8 (adjusted with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 10 30 70 12 30 70 12.1 70 30 | 15 | 70 | 30 |
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 315 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (or controlled at 25 °C).
2. Solution Preparation:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations in the range of 0.1 - 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
References
Application Notes and Protocols for High-Throughput Screening with 2-Aminothiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs.[1][2][3] Libraries of 2-aminothiazole derivatives are frequently utilized in high-throughput screening (HTS) campaigns to identify novel hit compounds for various therapeutic targets, particularly in oncology, infectious diseases, and neurodegenerative disorders.[2][3] These application notes provide an overview of the key considerations and detailed protocols for conducting HTS with 2-aminothiazole libraries, from initial assay development to hit validation and preliminary mechanism of action studies.
A critical consideration when screening 2-aminothiazole libraries is their designation as potential "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[4][5] This means they can interfere with assay technologies in a non-specific manner, leading to false-positive results.[4][5] Therefore, robust secondary assays and hit validation strategies are essential to ensure the identification of true, target-specific modulators.
Data Presentation: Quantitative Analysis of 2-Aminothiazole Screening Campaigns
The following tables summarize representative quantitative data from HTS campaigns involving 2-aminothiazole derivatives, showcasing their potential as anticancer agents. This data is crucial for determining the potency and selectivity of potential drug candidates.[6]
| Compound ID | Target Cell Line | Assay Type | IC50 | Reference |
| TH-39 | K562 (Leukemia) | MTT Assay | 0.78 µM | [2] |
| Compound 21 | K563 (Leukemia) | Not Specified | 16.3 µM | [2] |
| Compound 20 | H1299 (Lung Cancer) | Not Specified | 4.89 µM | [2] |
| Compound 20 | SHG-44 (Glioma) | Not Specified | 4.03 µM | [2] |
| Compound 28 | HT29 (Colon Cancer) | Not Specified | 0.63 µM | [2] |
| Compound 28 | HeLa (Cervical Cancer) | Not Specified | 6.05 µM | [2] |
| Compound 28 | A549 (Lung Cancer) | Not Specified | 8.64 µM | [2] |
| Compounds 23 & 24 | HepG2 (Liver Cancer) | Not Specified | 0.51 mM & 0.57 mM | [2] |
| Parameter | Description | Typical Value/Range | Reference |
| Library Size | Number of 2-aminothiazole compounds screened | 1,000 - 100,000+ | [7] |
| Primary Hit Rate | Percentage of active compounds in the initial screen | 0.5% - 5% | [4] |
| Confirmed Hit Rate | Percentage of hits confirmed in secondary assays | Varies significantly | [8] |
| Screening Concentration | Concentration of library compounds in the primary assay | 10 µM | [9] |
| Z'-factor | A statistical measure of assay quality | > 0.5 for a robust assay | [7] |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The overall process for a high-throughput screen with a 2-aminothiazole library can be broken down into several key stages. This workflow is designed to identify and validate true hits while eliminating false positives.
Protocol 1: Cell Viability/Cytotoxicity Screening using MTT Assay
This protocol is designed to identify 2-aminothiazole compounds that exhibit cytotoxic effects against a cancer cell line of interest. The assay is performed in a 96-well plate format, suitable for HTS.[10][11][12]
Materials:
-
Cancer cell line of interest (e.g., K562, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
2-Aminothiazole compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase with >95% viability.
-
Seed 1 x 104 cells in 100 µL of complete medium per well into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the 2-aminothiazole compounds in complete medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with a vehicle control (medium with the same concentration of DMSO) and wells with medium only (blank).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly using a multichannel pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Target Engagement
This protocol describes a sandwich ELISA to quantify the levels of a specific protein target within cells after treatment with 2-aminothiazole compounds. This can be adapted to measure the inhibition of a signaling pathway by quantifying a downstream marker.[13][14][15][16][17]
Materials:
-
Cells treated with 2-aminothiazole compounds and appropriate controls
-
Lysis buffer
-
ELISA plate pre-coated with a capture antibody specific to the target protein
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Sample Preparation:
-
Lyse the treated cells and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
ELISA Protocol:
-
Add 100 µL of standards and samples (diluted in assay diluent) to the appropriate wells of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 90 µL of TMB substrate to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm immediately.
-
Generate a standard curve and determine the concentration of the target protein in each sample.
-
Signaling Pathways and Mechanisms of Action
2-aminothiazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis and cell cycle arrest.[6]
Apoptosis Induction by 2-Aminothiazole Derivatives
A common mechanism of action for anticancer 2-aminothiazoles is the induction of apoptosis. This often involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.[2][6]
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[18][19] Some 2-aminothiazole derivatives function as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[3]
References
- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. real-research.com [real-research.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. genfollower.com [genfollower.com]
- 14. gbo.com [gbo.com]
- 15. assaygenie.com [assaygenie.com]
- 16. mabtech.com [mabtech.com]
- 17. youtube.com [youtube.com]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid is a synthetic molecule incorporating a thiazole ring, an aminothiazole group, and a phenoxyacetic acid moiety. Both thiazole and phenoxyacetic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Given the structural alerts for anti-inflammatory action, this compound is a candidate for investigation as a modulator of inflammatory responses.
These application notes provide a comprehensive experimental framework to investigate the potential anti-inflammatory effects of this compound. The proposed mechanism of action for investigation is the inhibition of pro-inflammatory mediators by modulating key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.[6][7][8][9]
Hypothesized Signaling Pathway Inhibition
Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the MAPK and NF-κB pathways. The p38 MAPK pathway leads to the activation of transcription factors, while the canonical NF-κB pathway involves the phosphorylation and degradation of the inhibitor of NF-κB (IκBα), allowing the p65/p50 dimer to translocate to the nucleus.[6][7][10][11] Both pathways converge to induce the transcription of pro-inflammatory genes, resulting in the synthesis and release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). We hypothesize that this compound interferes with these pathways, reducing the production of these key inflammatory cytokines.
Caption: Hypothesized inhibition of NF-κB and p38 MAPK signaling pathways.
Part 1: In Vitro Assays
Objective
To determine the anti-inflammatory potential of this compound in a cellular context by evaluating its effect on key inflammatory enzymes and cytokine production in macrophages.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
Protocol: COX/LOX Inhibition Assays
This initial screen assesses the direct inhibitory effect of the compound on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway that produce inflammatory mediators.[1][12][13][14]
-
Assay Kits: Utilize commercially available colorimetric or fluorometric inhibitor screening kits for COX-1, COX-2, and 5-LOX.[15][16]
-
Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution. Prepare a serial dilution (e.g., 0.1 µM to 100 µM) in the appropriate assay buffer.
-
Procedure: Follow the manufacturer's protocol. Typically, this involves adding the enzyme, arachidonic acid substrate, and varying concentrations of the test compound or a known inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) to a 96-well plate.[12]
-
Measurement: After incubation, measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This assay measures the compound's ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in a cellular model of inflammation.[17][18][19]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh, serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for 24 hours.[20] Include an unstimulated control group.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis and store at -80°C.
-
Cytokine Quantification (ELISA):
-
Use commercially available ELISA kits for murine TNF-α and IL-6.[21][22][23][24][25]
-
Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.[23][25]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Protocol: Western Blot Analysis of p38 MAPK and NF-κB Pathways
This protocol assesses whether the compound's effect on cytokine production is mediated through the inhibition of p38 MAPK and/or NF-κB signaling pathways by measuring the phosphorylation status of key proteins.[26][27][28][29]
-
Cell Lysis:
-
Following the treatment protocol in 1.4 (using a shorter LPS stimulation time, e.g., 30-60 minutes, to capture peak phosphorylation), aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration and boil in Laemmli sample buffer for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-IκBα, and β-actin (as a loading control).
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add an enhanced chemiluminescence (ECL) substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software. The ratio of the phosphorylated protein to the total protein will indicate the level of pathway activation.
Part 2: In Vivo Assay
Objective
To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a standard and highly reproducible method for screening the acute anti-inflammatory activity of novel compounds.[30][31][32][33][34]
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into at least four groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Indomethacin (10 mg/kg, intraperitoneally).
-
Group III (Test Compound): Low dose (e.g., 25 mg/kg, orally).
-
Group IV (Test Compound): High dose (e.g., 50 mg/kg, orally).
-
-
Administer the vehicle, indomethacin, or test compound 60 minutes before inducing inflammation.
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
Part 3: Data Presentation
Quantitative data from the described experiments should be summarized in clear, well-structured tables for comparison.
Table 1: In Vitro Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|---|
| Test Compound | ||||
| Celecoxib | >100 | 0.05 | - | >2000 |
| Zileuton | - | - | 0.5 | - |
Table 2: Effect on Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
|---|---|---|---|---|---|
| Control (Unstimulated) | - | ||||
| Vehicle + LPS | - | 0% | 0% | ||
| Test Compound + LPS | 1 | ||||
| Test Compound + LPS | 5 | ||||
| Test Compound + LPS | 10 |
| Test Compound + LPS | 25 | | | | |
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model | Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{% Inhibition of Paw Edema} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | Indomethacin | 10 | | | | | | | Test Compound | 25 | | | | | | | Test Compound | 50 | | | | | |
References
- 1. researchgate.net [researchgate.net]
- 2. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. athmicbiotech.com [athmicbiotech.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 20. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. novamedline.com [novamedline.com]
- 25. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. 4.8.4. Western Blot Studies for p-p38 MAPK [bio-protocol.org]
- 28. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 33. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 34. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 35. In Vivo Assessment of Anti-Inflammatory Effects of Aqueous Extracts of Nepeta nuda ssp. nuda L. in Experimental Model of Peripheral Inflammation in Male Long Evans Rats | MDPI [mdpi.com]
Application Notes and Protocols: 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid
For Research Use Only
Abstract
This document provides detailed application notes and protocols for the potential use of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid as a chemical probe. Due to the limited availability of specific data for this compound, the information presented herein is based on the known biological activities and synthetic methodologies of structurally related 2-aminothiazole and phenoxyacetic acid derivatives. These notes are intended to guide researchers, scientists, and drug development professionals in exploring the potential applications of this molecule.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₀N₂O₃S |
| Molecular Weight | 266.28 g/mol |
| CAS Number | 168127-34-2[1] |
| Structure | O=C(O)COC1=CC=C(C=C1)C2=CSC(N)=N2 |
Potential Biological Activities
The chemical structure of this compound combines two key pharmacophores: the 2-aminothiazole ring and the phenoxyacetic acid moiety. This suggests a range of potential biological activities based on extensive research on related compounds. Thiazole derivatives are known for a wide spectrum of pharmacological effects, including antimicrobial and enzyme inhibitory properties.[2] Similarly, phenoxyacetic acid derivatives have been explored for various therapeutic applications.[3]
Table 1: Summary of Potential Biological Activities
| Activity | Potential Mechanism of Action | Relevant References for Related Compounds |
| Antimicrobial | Thiazole ring may interfere with microbial metabolic pathways.[2][4] | [2][4] |
| Antifungal | Disruption of fungal cell wall synthesis or other essential processes.[4] | [4] |
| Enzyme Inhibition | The molecule could act as a competitive or non-competitive inhibitor for various enzymes, potentially impacting inflammatory or cancer-related pathways.[2] | [2] |
| Antioxidant | The phenoxy and amino groups may contribute to scavenging free radicals. | [2] |
| Herbicide | Phenoxyacetic acid derivatives are known to act as synthetic auxins, disrupting plant growth.[5][6] | [5][6][7] |
Proposed Synthesis Protocol
A plausible synthetic route for this compound can be devised based on established methods for the synthesis of 2-aminothiazoles, such as the Hantzsch thiazole synthesis.[8]
Protocol: Hantzsch Thiazole Synthesis
This protocol outlines a potential two-step synthesis.
Step 1: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one
-
Dissolve 4-hydroxyacetophenone in a suitable solvent (e.g., diethyl ether or chloroform).
-
Slowly add a solution of bromine in the same solvent dropwise at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
React the 2-bromo-1-(4-hydroxyphenyl)ethan-1-one with thiourea in a suitable solvent like ethanol under reflux.[4]
-
Upon completion of the thiazole ring formation (monitored by TLC), the intermediate 4-(4-hydroxyphenyl)thiazol-2-amine is formed.
-
Isolate and purify the intermediate.
-
Perform an O-alkylation of the phenolic hydroxyl group using ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).
-
Finally, hydrolyze the resulting ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.
-
Purify the final product, this compound, by recrystallization.
General Protocols for Biological Screening
Given the potential activities, the following are general protocols for initial biological screening.
Protocol 4.1: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate microbial growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4.2: In Vitro Enzyme Inhibition Assay (General)
-
Select a target enzyme based on the desired therapeutic area (e.g., a kinase for oncology, a protease for infectious diseases).
-
Prepare an assay buffer and a solution of the enzyme and its specific substrate.
-
In a microtiter plate, add the enzyme, various concentrations of the test compound (or vehicle control), and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical Signaling Pathway Modulation
Based on the known activities of related compounds, this compound could potentially modulate signaling pathways involved in inflammation or cell proliferation. For instance, it might act as an inhibitor of a protein kinase.
References
- 1. 168127-34-2|this compound|BLD Pharm [bldpharm.com]
- 2. Buy [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid | 91234-17-2 [smolecule.com]
- 3. jetir.org [jetir.org]
- 4. asianpubs.org [asianpubs.org]
- 5. xtbg.cas.cn [xtbg.cas.cn]
- 6. deq.mt.gov [deq.mt.gov]
- 7. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 2-Aminothiazoles in Drug Discovery: A Guide for Researchers
Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its versatile structure allows for diverse chemical modifications, leading to the development of therapeutic agents with a wide range of pharmacological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the application of 2-aminothiazoles in drug discovery, with a focus on their anticancer and antimicrobial properties.
I. Biological Activities and Therapeutic Targets
2-Aminothiazole derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Anticancer: Inhibition of various kinases involved in cancer cell proliferation and survival.[1][2][3]
-
Antimicrobial: Activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][5][6]
-
Anti-inflammatory: Modulation of inflammatory pathways.
-
Neuroprotective: Potential applications in neurodegenerative diseases.
This wide array of activities has led to the development of several FDA-approved drugs containing the 2-aminothiazole core, such as the anticancer agents Dasatinib and Alpelisib.[3][7]
II. Application in Oncology
2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, primarily acting as inhibitors of protein kinases that are crucial for tumor growth and progression.
A. Mechanism of Action: Kinase Inhibition
Many 2-aminothiazole-based anticancer drugs function by targeting the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways that control cell proliferation, survival, and metastasis.[1][8][9]
1. Dasatinib: A Multi-Targeted Kinase Inhibitor
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including the BCR-ABL fusion protein and Src family kinases.[8][9][10] The BCR-ABL oncoprotein is the hallmark of chronic myeloid leukemia (CML), and its inhibition by Dasatinib is a key mechanism in the treatment of this disease.[8][9] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations.[8][9]
Signaling Pathway of Dasatinib in CML:
Caption: Dasatinib inhibits BCR-ABL and Src kinases, blocking downstream pro-survival pathways.
2. Alpelisib: A PI3Kα Inhibitor
Alpelisib is a specific inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K).[11][12] Mutations in the PIK3CA gene, which encodes this subunit, are common in several cancers, including breast cancer.[11][13] These mutations lead to the constitutive activation of the PI3K/Akt/mTOR pathway, promoting tumor growth.[12] Alpelisib, often used in combination with endocrine therapy, blocks this aberrant signaling.[11][13]
Signaling Pathway of Alpelisib in PIK3CA-Mutated Breast Cancer:
Caption: Alpelisib inhibits PI3Kα, preventing the activation of the pro-growth Akt/mTOR pathway.
B. Quantitative Data: In Vitro Cytotoxicity
The anticancer activity of 2-aminothiazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Dasatinib Analog | K562 (Leukemia) | 16.3 | [7] |
| MCF-7 (Breast Cancer) | >20 | [7] | |
| Analog 20 | H1299 (Lung Cancer) | 4.89 | [7] |
| SHG-44 (Glioma) | 4.03 | [7] | |
| Paeonol-aminothiazole derivative 13c | AGS (Gastric Cancer) | 4.0 | [14] |
| HT-29 (Colon Cancer) | 4.4 | [14] | |
| HeLa (Cervical Cancer) | 5.8 | [14] | |
| 4-methylthiazole-2-amine derivative 6h | K562 (Leukemia) | 5.004 | [15] |
| U937 (Leukemia) | 1.515 | [15] | |
| Thiazole derivatives 2, 4, 10 | A549 (Lung Cancer) | <3.9 µg/mL | [16] |
III. Application in Antimicrobial Chemotherapy
The 2-aminothiazole scaffold is also a promising pharmacophore for the development of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.
A. Mechanism of Action
The precise mechanisms of action for many antimicrobial 2-aminothiazoles are still under investigation. However, some studies suggest that they may act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.
B. Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of 2-aminothiazole derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [4][6] |
| Escherichia coli | 8 | [4][6] | |
| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [4][17] |
| Staphylococcus epidermidis | 4 - 16 | [4][17] | |
| Compound 2a | Staphylococcus epidermidis (MDR) | 250 | [5] |
| Pseudomonas aeruginosa (MDR) | 375 | [5] | |
| Compound 2d | Staphylococcus aureus (MDR) | 250 | [5] |
| Escherichia coli (MDR) | 375 | [5] | |
| 2,4-Disubstituted-1,3-thiazole (7a-c) | Candida albicans | 3.9 | [18] |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | Candida albicans (clinical isolates) | 0.24–3.91 (MIC90) | [19] |
| 2-amino-4,5-diarylthiazole (5a8) | Candida albicans | 9 (MIC80) | [20][21] |
IV. Experimental Protocols
A. Synthesis of 2-Aminothiazole Derivatives
1. Hantzsch Thiazole Synthesis (General Protocol)
The Hantzsch synthesis is a classical and widely used method for the preparation of thiazole derivatives, involving the condensation of an α-haloketone with a thioamide.
Caption: General workflow for Hantzsch thiazole synthesis.
Detailed Protocol for the Synthesis of N-Aryl-2-aminothiazoles:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate α-bromoacetophenone (1 equivalent) and N-arylthiourea (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-aryl-2-aminothiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Biological Assays
1. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the cells with the compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
2. Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[22][23][24]
Detailed Protocol for Src Kinase Inhibition:
-
Reagent Preparation: Prepare the Src kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), Src peptide substrate, recombinant human Src kinase, and ATP solution.
-
Reaction Setup: In a white, opaque 96-well or 384-well plate, add the Src kinase, peptide substrate, and serial dilutions of the 2-aminothiazole test compound in the kinase buffer.[25]
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for 60 minutes.[25]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24][26]
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[24][26]
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
3. Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27][28][29]
Detailed Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-aminothiazole test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[29][30]
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[31]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[31]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[27]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[27]
V. Conclusion
The 2-aminothiazole scaffold represents a highly valuable and versatile platform in modern drug discovery. Its derivatives have demonstrated significant potential in the development of novel anticancer and antimicrobial agents. The protocols and data presented in this document provide a foundational guide for researchers to synthesize, evaluate, and understand the mechanisms of action of this important class of compounds. Further exploration of the vast chemical space around the 2-aminothiazole core is likely to yield new and improved therapeutic agents for a variety of diseases.
References
- 1. youtube.com [youtube.com]
- 2. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 9. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 11. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unimore.it [iris.unimore.it]
- 13. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.de [promega.de]
- 23. PI3K (p120γ) Protocol [promega.jp]
- 24. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 25. benchchem.com [benchchem.com]
- 26. promega.com [promega.com]
- 27. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 30. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 31. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for Cellular Uptake Assays of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid is a molecule of interest in drug discovery, potentially sharing structural similarities with compounds known to interact with cellular transport systems. Understanding its ability to enter cells is a critical step in evaluating its therapeutic potential. These application notes provide detailed protocols for conducting cellular uptake assays to characterize the transport mechanism of this compound. The primary hypothesis to be tested is its potential interaction with proton-coupled oligopeptide transporters (PEPT1 and PEPT2), given that derivatives of 2-aminothiazole-4-acetic acid have been shown to be recognized by these carriers.
Physicochemical Properties (Hypothetical)
A summary of the predicted physicochemical properties of this compound is provided below. These properties are essential for designing the experimental conditions for the cellular uptake assays.
| Property | Predicted Value | Implication for Assay Design |
| Molecular Weight | 265.28 g/mol | Standard for small molecules. |
| LogP | 1.5 | Indicates moderate lipophilicity, suggesting possible membrane permeability. |
| Aqueous Solubility | 0.5 mg/mL at pH 7.4 | Sufficiently soluble for in vitro assay conditions. Stock solutions can be prepared in DMSO. |
| pKa | 3.5 (acetic acid), 5.0 (amino-thiazole) | The compound will be negatively charged at physiological pH, which may influence its interaction with transporters. |
| Inherent Fluorescence | None | A sensitive analytical method such as LC-MS/MS will be required for quantification. |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay in PEPT1/PEPT2-Expressing Cells
This protocol describes a general method to determine the cellular uptake of this compound in a cell line known to express peptide transporters. Caco-2 cells are recommended as they are a well-established model for the human small intestinal epithelium and express PEPT1.
Materials:
-
This compound
-
Caco-2 cells (or other PEPT1/PEPT2 expressing cell line, e.g., AsPC-1, HepG2)
-
Control cell line (e.g., HEK293T, or a cell line with low PEPT1/PEPT2 expression)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
-
Uptake Buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Lysis Buffer (e.g., RIPA buffer)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to grow to confluence (typically 2-3 days).
-
-
Uptake Experiment:
-
On the day of the experiment, aspirate the culture medium and wash the cell monolayer twice with 1 mL of pre-warmed PBS.
-
Add 0.5 mL of pre-warmed Uptake Buffer to each well and incubate for 15 minutes at 37°C to equilibrate the cells.
-
Prepare a working solution of this compound in the Uptake Buffer at the desired concentration (e.g., 10 µM).
-
Aspirate the equilibration buffer and add 0.5 mL of the compound-containing Uptake Buffer to each well.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Termination and Lysis:
-
To stop the uptake, aspirate the compound solution and immediately wash the cells three times with 1 mL of ice-cold PBS.
-
Add 200 µL of Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Collect the cell lysates and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Quantification:
-
Analyze the supernatant (cell lysate) for the concentration of this compound using a validated LC-MS/MS method.
-
Determine the total protein concentration in each lysate sample using a BCA protein assay for normalization.
-
-
Data Analysis:
-
Calculate the intracellular concentration of the compound, typically expressed as pmol/mg of protein.
-
Plot the uptake over time to determine the initial rate of uptake.
-
Protocol 2: Inhibition Assay to Confirm PEPT1/PEPT2-Mediated Transport
This protocol is designed to investigate the involvement of PEPT1/PEPT2 in the uptake of the test compound by using known inhibitors of these transporters.
Materials:
-
All materials from Protocol 1
-
Gly-Sar (a known PEPT1/PEPT2 substrate/inhibitor)
-
Probenecid (an inhibitor of organic anion transporters, as a negative control)
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Inhibition Experiment:
-
Wash the cells as described in Protocol 1.
-
Pre-incubate the cells for 15 minutes at 37°C with 0.5 mL of Uptake Buffer containing either:
-
No inhibitor (control)
-
A high concentration of Gly-Sar (e.g., 10 mM)
-
A high concentration of Probenecid (e.g., 1 mM)
-
-
After pre-incubation, add this compound to each well to a final concentration of 10 µM (the inhibitor remains present).
-
Incubate for a fixed time point determined from the linear range of uptake in Protocol 1 (e.g., 15 minutes) at 37°C.
-
-
Termination, Lysis, and Quantification: Follow steps 3 and 4 of Protocol 1.
-
Data Analysis:
-
Compare the uptake of the test compound in the presence and absence of inhibitors.
-
A significant reduction in uptake in the presence of Gly-Sar would suggest the involvement of PEPT1/PEPT2.
-
Data Presentation
The following tables present hypothetical data that could be obtained from the described experiments.
Table 1: Time-Dependent Cellular Uptake of this compound in Caco-2 Cells
| Time (minutes) | Intracellular Concentration (pmol/mg protein) ± SD |
| 0 | 0 |
| 5 | 15.2 ± 1.8 |
| 15 | 42.5 ± 3.5 |
| 30 | 78.1 ± 6.2 |
| 60 | 95.3 ± 8.1 |
Table 2: Effect of Inhibitors on the Cellular Uptake of this compound
| Condition | Intracellular Concentration (pmol/mg protein) ± SD | % Inhibition |
| Control (No Inhibitor) | 43.1 ± 4.1 | 0% |
| + 10 mM Gly-Sar | 8.5 ± 1.1 | 80.3% |
| + 1 mM Probenecid | 41.9 ± 3.8 | 2.8% |
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for the cellular uptake assay.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic approach is a multi-step process that generally involves:
-
Williamson Ether Synthesis: Formation of an ethyl 2-(4-acetylphenoxy)acetate intermediate from 4-hydroxyacetophenone and an ethyl haloacetate.
-
α-Bromination: Bromination of the acetyl group on the phenoxyacetate intermediate to yield an α-haloketone.
-
Hantzsch Thiazole Synthesis: Cyclization of the α-bromoketone with thiourea to form the 2-aminothiazole ring.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.
Q2: My overall yield is low. Which step is the most critical to optimize?
A2: Each step presents its own challenges, but the Hantzsch thiazole synthesis is often a critical step where significant yield loss can occur due to side reactions or incomplete conversion. Additionally, the α-bromination can be problematic, with the potential for di-bromination or ring bromination, which will impact the purity and yield of the final product.
Q3: What are some "greener" alternatives for this synthesis?
A3: To make the synthesis more environmentally friendly, consider using a phase-transfer catalyst in the Williamson ether synthesis to reduce the need for harsh solvents. For the Hantzsch synthesis, microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields, often with less energy consumption.[1] Solvent-free reaction conditions for the Hantzsch synthesis have also been reported to be effective.[2]
Q4: How can I effectively purify the final product?
A4: Purification of the final product, this compound, can be challenging due to its amphoteric nature. Recrystallization is a common method. A useful technique for purifying aminothiazole derivatives involves dissolving the compound in an acidic solution and then precipitating it by carefully adjusting the pH with a base.[3] Column chromatography can also be employed, though it may require careful selection of the stationary and mobile phases to achieve good separation.[4]
Troubleshooting Guides
Step 1: Williamson Ether Synthesis of Ethyl 2-(4-acetylphenoxy)acetate
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of 4-hydroxyacetophenone. | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous. |
| Low reactivity of the ethyl haloacetate. | Use ethyl bromoacetate or ethyl iodoacetate instead of ethyl chloroacetate. | |
| Inappropriate solvent. | Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[5] | |
| Reaction temperature is too low. | Increase the reaction temperature, but monitor for potential side reactions. | |
| Formation of Side Products | O-alkylation vs. C-alkylation of the phenoxide. | This is less common with phenoxides but can occur. Using less polar solvents may favor O-alkylation. |
| Elimination reaction of the ethyl haloacetate. | This is more likely with secondary or tertiary halides, but ensure the temperature is not excessively high.[5] |
Step 2: α-Bromination of Ethyl 2-(4-acetylphenoxy)acetate
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Monobrominated Product | Incomplete reaction. | Increase the reaction time or temperature. Monitor the reaction progress by TLC.[6] |
| Use of an inappropriate brominating agent. | Pyridine hydrobromide perbromide or NBS in the presence of a radical initiator are often effective.[6] | |
| Formation of Di-brominated Product | Excess brominating agent. | Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent.[7] |
| Prolonged reaction time. | Monitor the reaction closely by TLC and stop it once the starting material is consumed.[6] | |
| Ring Bromination | The aromatic ring is activated. | Use milder brominating agents and control the reaction temperature. |
| Difficult Purification | Product co-elutes with starting material. | Use a different solvent system for column chromatography or attempt recrystallization. |
Step 3: Hantzsch Thiazole Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Poor quality of the α-bromoketone or thiourea. | Ensure the purity of the starting materials. The α-bromoketone can be unstable and should be used fresh. |
| Suboptimal reaction temperature or time. | Optimize the temperature and reaction time. Microwave-assisted synthesis can significantly improve yields and reduce reaction times.[1] | |
| Inappropriate solvent. | Ethanol is a common solvent, but other protic solvents can be screened. | |
| Formation of Isomeric Byproducts | Reaction conditions favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. | Running the reaction under neutral or slightly basic conditions can favor the desired 2-aminothiazole. Acidic conditions are known to sometimes promote the formation of the imino isomer.[8][9] |
| Product Precipitation is Difficult | The product is soluble in the reaction mixture. | After completion, pour the reaction mixture into cold water or a dilute basic solution to precipitate the product. |
Step 4: Hydrolysis of Ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | Insufficient base or acid. | Use a sufficient excess of the hydrolyzing agent (e.g., LiOH, NaOH, or HCl). |
| Reaction temperature is too low or time is too short. | Increase the temperature (reflux) and monitor the reaction by TLC until the starting material is consumed. | |
| Degradation of the Product | The 2-aminothiazole ring is sensitive to harsh acidic or basic conditions. | Use milder hydrolysis conditions, such as lithium hydroxide in a mixture of THF and water at room temperature.[10] |
| The amino group interferes with the reaction. | It may be necessary to protect the amino group before hydrolysis, although this adds extra steps. | |
| Difficult Isolation of the Carboxylic Acid | The product is soluble in the aqueous workup solution. | Carefully adjust the pH of the solution to the isoelectric point of the amino acid to induce precipitation. Extraction with an appropriate organic solvent at the correct pH may also be effective. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of α-Bromination of Substituted Acetophenones
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 83 | [6] |
| 2 | NBS | Acetic Acid | 90 | 3 | Low | [6] |
| 3 | CuBr₂ | Acetic Acid | 90 | 3 | ~60 | [6] |
| 4 | Br₂ | Diethyl Ether | Room Temp | 2 | 70-76 | [11] |
Note: Yields are for the bromination of 4-chloroacetophenone and other derivatives and are representative of typical outcomes.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Hantzsch Thiazole Synthesis
| Method | Solvent | Reaction Time | Yield (%) |
| Conventional Heating (Reflux) | Ethanol | 4-8 hours | 60-75 |
| Microwave Irradiation | Ethanol | 5-15 minutes | 85-95 |
Note: Data is generalized from several sources on Hantzsch synthesis and illustrates the typical improvements seen with microwave assistance.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-acetylphenoxy)acetate
-
To a solution of 4-hydroxyacetophenone (1 equivalent) in dry DMF, add anhydrous potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to 70-80°C and monitor the progress by TLC.
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After completion (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Synthesis of Ethyl 2-[4-(1-bromoacetyl)phenoxy]acetate
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Dissolve ethyl 2-(4-acetylphenoxy)acetate (1 equivalent) in glacial acetic acid.
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Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.[6]
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Heat the mixture to 90°C and stir for 3 hours, monitoring the reaction by TLC.[6]
-
After completion, cool the reaction mixture and pour it into an ice-water bath.[6]
-
Extract the product with ethyl acetate.[6]
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[6]
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Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the α-bromoketone.[6]
Protocol 3: Synthesis of Ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate
-
Dissolve the ethyl 2-[4-(1-bromoacetyl)phenoxy]acetate (1 equivalent) in ethanol.
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Add thiourea (1.1 equivalents) to the solution.
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Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a dilute solution of sodium bicarbonate to neutralize the hydrobromide salt and precipitate the product.
-
Filter the precipitate, wash it with cold water, and dry it to obtain the crude product.
-
Recrystallize the product from ethanol to obtain the pure ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate.
Protocol 4: Synthesis of this compound
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Dissolve ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7.
-
The product should precipitate out of the solution.
-
Filter the solid, wash it with cold water, and dry it under vacuum to obtain this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Detailed reaction pathway for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am having trouble dissolving the compound in aqueous buffers. What should I do?
A2: Difficulty dissolving this compound in aqueous buffers is a common issue for compounds with limited water solubility.[4][5] Here are a few troubleshooting steps:
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Adjust the pH: Since the compound has both an acidic (carboxylic acid) and a basic (amino) group, its solubility is pH-dependent.[1][2] Try dissolving the compound in a slightly acidic (e.g., pH < 4) or slightly basic (e.g., pH > 8) buffer.
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Use a co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol.[4][5] Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Note that the final concentration of the organic solvent should be kept low to avoid affecting your experiment.
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Gentle heating and sonication: Warming the solution gently (e.g., to 37°C) or using a sonicator bath can help to increase the rate of dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.
Q3: What is the recommended method for preparing a stock solution?
A3: For preparing a stock solution, it is recommended to first dissolve this compound in an organic solvent.[4][5] DMSO is a common choice due to its high solubilizing power for a wide range of compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This stock can then be diluted into your aqueous experimental medium. Always add the stock solution to the aqueous medium slowly while vortexing to prevent precipitation.
Troubleshooting Guide
Issue: Compound precipitates out of solution when diluted into aqueous buffer.
Possible Cause 1: Low aqueous solubility at the buffer's pH.
-
Solution: The pH of your final solution may be close to the isoelectric point of the compound, where its solubility is at a minimum.[2][3]
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Determine the optimal pH for solubility by performing small-scale solubility tests across a pH range.
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If your experimental pH is fixed, you may need to include a low percentage of a co-solvent (like DMSO or ethanol) in your final solution to maintain solubility.
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Possible Cause 2: The final concentration is above the solubility limit.
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Solution: The concentration of the compound in your final aqueous solution may be too high.
-
Try working with a lower final concentration of the compound.
-
If a higher concentration is necessary, you may need to increase the percentage of the organic co-solvent, keeping in mind its potential effects on your experiment.
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Issue: Inconsistent results in biological assays.
Possible Cause 1: Incomplete dissolution of the compound.
-
Solution: Undissolved particles of the compound can lead to variability in the actual concentration in your assays.
-
Visually inspect your stock and working solutions for any precipitate. If necessary, centrifuge the solution and use the supernatant.
-
It is recommended to prepare fresh dilutions from your stock solution for each experiment. Aqueous solutions of similar compounds are not always stable for more than a day.[4][5]
-
Possible Cause 2: Degradation of the compound.
-
Solution: The compound may be unstable in certain solvents or at certain temperatures over time.
Data on Structurally Similar Compounds
The following table summarizes the solubility of compounds with similar functional groups to provide a starting point for your experiments.
| Compound Name | Solvent | Solubility | Reference |
| 2,4-Dichlorophenoxyacetic acid | Ethanol | ~30 mg/mL | [4] |
| 2,4-Dichlorophenoxyacetic acid | DMSO | ~30 mg/mL | [4] |
| 2,4-Dichlorophenoxyacetic acid | Dimethyl formamide | ~30 mg/mL | [4] |
| 2,4-Dichlorophenoxyacetic acid | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| 2-amino-4-phenyl Thiazole | Ethanol | ~12 mg/mL | [5] |
| 2-amino-4-phenyl Thiazole | DMSO | ~10 mg/mL | [5] |
| 2-amino-4-phenyl Thiazole | Dimethyl formamide (DMF) | ~10 mg/mL | [5] |
| 2-amino-4-phenyl Thiazole | 1:10 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | [5] |
| 2-Aminothiazole-4-acetic acid | Water | 6.5 g/L (at 20°C) | [6] |
| 2-Aminothiazole-4-acetic acid | DMSO | Slightly soluble | [6] |
Experimental Protocols
Protocol for Determining Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the thermodynamic solubility of a compound.[7]
Materials:
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This compound
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Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, DMSO, ethanol)
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Glass vials with screw caps
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Orbital shaker with temperature control
-
Analytical balance
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Syringe filters (0.22 µm)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to several glass vials. A visible amount of undissolved solid should remain.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached. To confirm, you can take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is achieved when consecutive measurements show no significant change.[7]
-
-
Sample Preparation:
-
Once equilibrium is reached, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
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Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.[7]
-
-
Quantification:
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Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of your analytical instrument.
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Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
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Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or µg/mL.
-
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of the test compound.
Caption: Potential mechanisms of action for investigation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and well-established method is the Hantzsch thiazole synthesis.[1][2] This involves the reaction of an α-haloketone with a thioamide. In this specific synthesis, the precursors are typically an ester of 2-[4-(2-haloacetyl)phenoxy]acetic acid (an α-haloketone derivative) and thiourea. The initial reaction is followed by hydrolysis of the ester to yield the final carboxylic acid product.
Q2: What are the potential byproducts I should be aware of during the synthesis?
Several byproducts can form depending on the reaction conditions. The most common include:
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2-Imino-4-thiazolidinone (Pseudothiohydantoin) derivative: This is a significant potential byproduct formed from the reaction of the α-haloacetyl precursor with thiourea under certain conditions.[3][4]
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Isomeric Thiazole (3-substituted-2-imino-2,3-dihydrothiazole): Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and its 3-substituted-2-imino isomer.[5]
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Unreacted Starting Materials: Incomplete reactions can leave residual α-haloacetyl precursor and thiourea.
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Dimeric Impurities: Self-condensation of reactants or intermediates can lead to the formation of dimeric byproducts.
Q3: How can I detect the presence of these byproducts?
A combination of analytical techniques is recommended for the detection and quantification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common technique for separating the main product from byproducts and unreacted starting materials.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main product and any isolated byproducts.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of byproducts, which aids in their structural identification.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of reactants are used; a slight excess of thiourea can be beneficial.[1] |
| Side reactions forming byproducts. | Optimize reaction conditions (pH, temperature, solvent) to favor the formation of the desired product. See below for specific byproduct troubleshooting. | |
| Presence of a Major Impurity with a Similar Retention Time to the Product in HPLC | Formation of the isomeric 3-substituted-2-imino-2,3-dihydrothiazole. | Maintain neutral or slightly basic reaction conditions to avoid the acid-catalyzed rearrangement.[5] Use a high-resolution HPLC column and optimize the mobile phase to improve separation. |
| Identification of a Byproduct with a Molecular Weight Corresponding to the α-haloacetyl precursor + thiourea - H2O - HX | Formation of a 2-imino-4-thiazolidinone (pseudothiohydantoin) derivative.[3][4] | This byproduct is favored by certain solvents and temperatures. Consider using a different solvent system (e.g., ethanol) and maintaining a controlled temperature. Prolonged heating should be avoided.[3] |
| Appearance of Multiple Unidentified Peaks in the HPLC Chromatogram | Dimerization or other side reactions of thiourea or the α-haloacetyl precursor. | Ensure the purity of starting materials. Control the reaction temperature to minimize side reactions. A lower reaction temperature might be necessary. |
| Product is a Salt (e.g., hydrobromide or hydrochloride) | The initial product of the Hantzsch synthesis is often the hydrohalide salt of the aminothiazole.[9] | Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate or sodium acetate solution) to precipitate the free base of the aminothiazole product.[1][3] |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for In-Process Control and Final Product Analysis
This method is designed for the separation and quantification of this compound and its potential byproducts.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 272 nm[7] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization based on the specific byproducts and impurities present in the sample.
Protocol 2: Sample Preparation for HPLC Analysis
-
Accurately weigh approximately 10 mg of the reaction mixture or final product.
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Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
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Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Pathway
Caption: Main reaction pathway for the synthesis of the target molecule.
Diagram 2: Formation of 2-Imino-4-thiazolidinone Byproduct
Caption: Pathway for the formation of a common byproduct.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. youtube.com [youtube.com]
Optimizing reaction conditions for Hantzsch thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring system.[1][2][3] First described by Arthur Hantzsch in 1887, this method is widely used due to its reliability and the accessibility of its starting materials.[1]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction, forming an intermediate.[1][4][5][6] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[1][4] Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1]
Q3: What are the typical starting materials for this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] Variations of the synthesis can also involve a one-pot, three-component reaction with an α-haloketone, a thioamide, and an aldehyde.[1][7]
Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with simple purification procedures.[1][4] However, optimizing reaction conditions is crucial to maximize yield and purity.
Q5: What are some modern modifications to the Hantzsch synthesis?
Recent advancements have focused on developing greener and more efficient protocols. These include microwave-assisted synthesis, ultrasonic irradiation, the use of reusable catalysts, and solvent-free reaction conditions to improve yields and reduce reaction times.[7][8][9][10][11]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: My reaction is giving a low yield or no product at all. What are the possible causes and solutions?
A: Low or no yield in a Hantzsch thiazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials:
-
Suboptimal Reaction Temperature:
-
Inappropriate Solvent:
-
The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.[1]
-
-
Incorrect Stoichiometry:
-
While the reactants react in a 1:1 ratio, using a slight excess (e.g., 1.5 equivalents) of the thioamide can sometimes drive the reaction to completion, especially if the thioamide is volatile or prone to side reactions.[6]
-
-
Reaction Time:
-
It's possible the reaction has not been allowed to run for a sufficient amount of time. Monitor the reaction progress using TLC to determine the optimal reaction time.[12]
-
Problem 2: Formation of Side Products and Impurities
Q: I am observing significant impurities in my product mixture. How can I minimize side reactions?
A: The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions.
Possible Causes & Solutions:
-
Side Reactions from Unstable Reactants:
-
Competing Reactions:
-
In multicomponent reactions, side reactions between the aldehyde and the thioamide or α-haloketone can occur. Optimizing the order of addition of reagents can sometimes mitigate this.[1]
-
-
Regioselectivity Issues:
Problem 3: Product Isolation and Purification Issues
Q: I'm having trouble isolating and purifying my thiazole product. What should I do?
A: Isolation and purification challenges can often be overcome by modifying the workup procedure.
Possible Causes & Solutions:
-
Incorrect Workup Procedure:
-
During the workup, ensure the pH is carefully controlled during neutralization to avoid hydrolysis of the product or other sensitive functional groups.[1]
-
-
Product Not Precipitating:
-
If the product is expected to precipitate but remains in solution, it could be due to its solubility in the reaction solvent. Try adding a non-solvent (e.g., water) to induce precipitation.[6]
-
-
Product is an Oil or Does Not Crystallize:
-
If the product does not precipitate or crystallize upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary for purification.[1]
-
Data Presentation
Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Reflux | 5 | 65 |
| 2 | Ethanol | Reflux | 3 | 85 |
| 3 | Methanol | Reflux | 4 | 78 |
| 4 | 1-Butanol | Reflux | 2 | 82 |
| 5 | 2-Propanol | Reflux | 3 | 80 |
| 6 | DMF | 80 | 2 | 75 |
| 7 | DMSO | 80 | 1.5 | 92 |
This table summarizes data from a model one-pot synthesis of a Hantzsch thiazole derivative, highlighting the impact of different solvents and temperatures on the reaction yield.[7]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Time | Yield (%) |
| 1 | Conventional Heating (Reflux in Methanol) | 8 h | 75-85 |
| 2 | Microwave Irradiation (Methanol) | 30 min | 89-95 |
This table compares the reaction time and yield for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using conventional heating versus microwave irradiation, demonstrating the efficiency of the microwave-assisted method.[9]
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the α-haloketone (1.0 mmol) and the thioamide (1.2 mmol).
-
Add a suitable solvent (e.g., ethanol, 5-10 mL).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 2-8 hours.
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a dilute aqueous solution of a base (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid formed and precipitate the product.[1][4]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1][4]
-
Wash the filter cake with water to remove any inorganic salts.[1][4]
Drying and Characterization:
-
Spread the collected solid on a tared watch glass and allow it to air dry or dry in a vacuum oven.[1][4]
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product using appropriate analytical techniques such as NMR, IR spectroscopy, and melting point analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. bepls.com [bepls.com]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 12. benchchem.com [benchchem.com]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting 2-Aminothiazole Compound Aggregation in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with 2-aminothiazole compound aggregation in biological and biochemical assays. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a problem in assays?
A1: Compound self-aggregation is a phenomenon where small molecules, like many 2-aminothiazole derivatives, form colloidal particles in aqueous solutions.[1][2] These aggregates are typically sub-micrometer in size and can form spontaneously when the compound concentration reaches a critical aggregation concentration (CAC).[1][2] This poses a significant problem in assays, particularly in high-throughput screening (HTS), as it is a common source of false-positive results.[3][4] The aggregates can nonspecifically inhibit enzymes by sequestering the protein, leading to apparent biological activity that is not due to specific binding to a target site.[1][5] This can result in wasted resources and misleading structure-activity relationships (SAR).[3][6]
Q2: Are 2-aminothiazole compounds particularly prone to aggregation?
A2: Yes, the 2-aminothiazole scaffold has been identified as a "frequent hitter" in various screening campaigns.[7][8][9] This means that compounds containing this chemical group often show activity against a wide range of biological targets, which is frequently attributed to their propensity to form aggregates rather than specific molecular interactions.[7][8] While 2-aminothiazoles are present in some approved drugs, their tendency for promiscuous inhibition through aggregation makes them a challenging scaffold in early-stage drug discovery.[8][10]
Q3: What are the tell-tale signs of compound aggregation in my assay data?
A3: Several indicators in your experimental data can suggest that compound aggregation is occurring:
-
Steep dose-response curves: Aggregators often exhibit unusually steep Hill slopes in their concentration-response curves.[6]
-
Detergent sensitivity: A significant decrease or complete loss of inhibitory activity in the presence of a non-ionic detergent (e.g., Triton X-100) is a strong indicator of aggregation-based inhibition.[1][6][11]
-
Time-dependent inhibition: The inhibitory effect may increase with pre-incubation time as aggregates form and sequester the target protein.[1]
-
Irreproducible IC50 values: High variability in potency measurements across experiments can be a sign of aggregation, which is sensitive to minor changes in assay conditions.[9]
-
Bell-shaped concentration-response: In some cellular assays, aggregators can show a bell-shaped or U-shaped dose-response curve.[1]
Troubleshooting Guide
If you suspect 2-aminothiazole compound aggregation is affecting your assay results, follow these troubleshooting steps.
Step 1: Initial Diagnosis - The Detergent Test
A primary and straightforward method to test for aggregation is to re-run the assay with the inclusion of a non-ionic detergent.
Q4: How do I perform a detergent-based counter-screen?
A4: The most common approach is to test your 2-aminothiazole compound in the presence and absence of a non-ionic detergent.[11] Triton X-100 is frequently used at a final concentration of 0.01% to 0.1% (v/v).[6][11] A true, specific inhibitor should show minimal change in its activity, whereas an aggregator's apparent activity will be significantly reduced or eliminated.[1][11]
Experimental Protocols
Protocol 1: Detergent Sensitivity Assay
This protocol is designed to determine if the inhibitory activity of a compound is dependent on the formation of aggregates.
Objective: To assess the effect of a non-ionic detergent on the potency of a 2-aminothiazole compound.
Materials:
-
2-aminothiazole compound of interest
-
Assay buffer
-
Target protein (e.g., enzyme)
-
Substrate
-
Non-ionic detergent stock solution (e.g., 1% Triton X-100)
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the 2-aminothiazole compound in the assay buffer.
-
Create two sets of assay plates.
-
In the first set of plates ("- Detergent"), add the compound dilutions to the wells containing the target protein in the assay buffer.
-
In the second set of plates ("+ Detergent"), add the compound dilutions and the non-ionic detergent to the wells containing the target protein to achieve a final detergent concentration of 0.01%.
-
Pre-incubate both sets of plates for a specified time (e.g., 15 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each compound concentration in both the presence and absence of the detergent and determine the IC50 values.
Expected Outcome: A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the compound is acting via an aggregation-based mechanism.[1]
Step 2: Biophysical Characterization of Aggregates
If the detergent test suggests aggregation, further biophysical methods can be employed to directly detect and characterize the aggregates.
Q5: What biophysical techniques can I use to confirm compound aggregation?
A5: Several powerful techniques can directly detect the formation of aggregates in your compound solution:
-
Dynamic Light Scattering (DLS): This is a widely used method to determine the size distribution of particles in a solution.[1][] The presence of particles in the range of 50-1000 nm is a strong indication of compound aggregation.[2][6]
-
Surface Plasmon Resonance (SPR): SPR can detect the non-specific binding of aggregates to an immobilized target protein, often showing superstoichiometric binding signals.[1][]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the aggregates, confirming their presence and morphology.[2]
-
Nuclear Magnetic Resonance (NMR): NMR-based techniques can be used to detect the formation of small-molecule nano-entities.[2]
Experimental Protocols
Protocol 2: Dynamic Light Scattering (DLS) Analysis
Objective: To detect the presence and determine the size of compound aggregates in solution.
Materials:
-
2-aminothiazole compound
-
Assay buffer
-
DLS instrument
-
Low-volume cuvettes or DLS-compatible microplates
Procedure:
-
Prepare solutions of your 2-aminothiazole compound in the assay buffer at concentrations at and above the expected IC50.
-
Also, prepare a buffer-only control.
-
Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or pre-existing particulates.
-
Transfer the filtered solutions to the DLS cuvettes or plate wells.
-
Equilibrate the samples to the desired temperature in the DLS instrument.
-
Perform DLS measurements to obtain the particle size distribution.
-
Analyze the data to identify the presence of particles corresponding to aggregates (typically >50 nm in diameter).
Expected Outcome: The presence of a particle population in the nanometer range that is absent in the buffer control confirms compound aggregation.[1]
Data Presentation
Table 1: Common Non-Ionic Detergents for Mitigating Aggregation
| Detergent | Typical Working Concentration | Critical Micelle Concentration (CMC) | Notes |
| Triton X-100 | 0.01% - 0.1% (v/v) | ~0.015% (v/v) | Most commonly used detergent for counter-screens.[1] |
| Tween-20 | 0.01% - 0.05% (v/v) | ~0.006% (v/v) | A milder non-ionic detergent.[6][13] |
| CHAPS | 0.1% (w/v) | ~0.5% (w/v) | A zwitterionic detergent that can be effective.[13] |
Note: The optimal detergent and its concentration may need to be empirically determined for each specific assay system to ensure compatibility with the target protein and assay readout.[1]
Table 2: Suggested Control Compounds for Aggregation Studies
| Compound | Typical Aggregating Concentration | Notes |
| Methylene Blue | Low micromolar | A well-characterized aggregator.[1] |
| Congo Red | Low micromolar | Known to form aggregates and can be sensitive to higher detergent concentrations.[11] |
| Rottlerin | Low micromolar | Another commonly used positive control for aggregation.[1] |
Using known aggregators as positive controls can help validate your troubleshooting assays.[1]
Visualizations
Diagram 1: Troubleshooting Workflow for Suspected Compound Aggregation
Caption: A decision-making workflow for identifying aggregation-based artifacts.
Diagram 2: Mechanism of Aggregation-Based Enzyme Inhibition
Caption: How compound aggregates sequester and inhibit enzymes non-specifically.
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. espace.inrs.ca [espace.inrs.ca]
- 3. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 4. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
Preventing degradation of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid in solution. The information is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in purity over time. What are the likely causes?
A1: Degradation of this compound in solution can be attributed to several factors, primarily related to its chemical structure which includes an aminothiazole ring, an ether linkage, and a carboxylic acid moiety. The most common causes of degradation are:
-
Hydrolysis: The ether linkage and the amide-like functionality within the aminothiazole ring can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The primary amino group and the sulfur atom in the thiazole ring are prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.
-
Photodegradation: Exposure to UV or visible light can induce degradation. A related compound, (2-aminothiazol-4-yl)-acetic acid, is noted to be light-sensitive in its free base form.[1][2]
-
Decarboxylation: Similar to other α-amino acids, decarboxylation can occur, particularly in solution, leading to the loss of the carboxylic acid group.[1][2]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be:
-
pH Controlled: Maintained at a pH close to neutral (pH 6-7), unless experimental conditions require otherwise. Using a buffered system is highly recommended.
-
Protected from Light: Stored in amber vials or wrapped in aluminum foil to prevent photodegradation.
-
Stored at Low Temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) can significantly slow down degradation kinetics.
-
Deoxygenated: For long-term storage, preparing solutions with de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q3: I am observing a color change in my solution. What could be the reason?
A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation. The formation of oxidized species or polymeric degradation products can lead to discoloration. It is advisable to discard any discolored solutions and prepare a fresh batch under optimized storage conditions.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Solution
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | 1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (6-7) using a suitable buffer system (e.g., phosphate buffer). 3. If your experiment requires acidic or basic conditions, prepare the solution immediately before use and minimize storage time. |
| Oxidation | 1. Prepare fresh solutions using solvents that have been de-gassed by sparging with nitrogen or argon. 2. Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, at a low concentration (e.g., 0.01-0.1%). Compatibility and potential interference with your assay should be verified. 3. Avoid sources of metal ion contamination, which can catalyze oxidation. If suspected, add a chelating agent like EDTA. |
| Photodegradation | 1. Always store the solution in light-protecting containers (e.g., amber glass). 2. When working with the solution, minimize its exposure to ambient and direct light. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation Products | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times in your HPLC method. |
| Solvent Impurities | 1. Analyze a blank solvent injection to check for impurities. 2. Use high-purity, HPLC-grade solvents for all preparations. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and products under stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose a clear vial of the stock solution to a light source compliant with ICH Q1B guidelines. Include a dark control sample wrapped in aluminum foil.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples. Neutralize the acid and base-stressed samples before analysis by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples with an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is an example method for monitoring the stability of the compound.
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways for the target compound in solution.
Caption: Troubleshooting workflow for compound degradation in solution.
References
Technical Support Center: Purification of Polar 2-Aminothiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar 2-aminothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar 2-aminothiazole derivatives?
A1: The main difficulties arise from their inherent polarity and basicity. This can lead to several issues, including poor solubility in common organic solvents, strong binding to acidic silica gel leading to streaking (peak tailing) in column chromatography, and difficulty in achieving sharp peaks in reverse-phase HPLC.[1][2] The presence of the basic 2-amino group and other polar functional groups often results in strong interactions with stationary phases and high solubility in polar solvents, making separation from polar impurities and crystallization challenging.[2]
Q2: My 2-aminothiazole derivative appears to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel is a common issue for acid-sensitive compounds, as standard silica gel is slightly acidic.[3] Consider switching to a more inert stationary phase. Options include using neutral or basic alumina, or employing deactivated silica gel.[3] Alternatively, you can neutralize the silica gel by adding a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.5-1% TEA in your solvent system).[4]
Q3: Which chromatographic techniques are most effective for these polar compounds?
A3: While standard normal-phase (silica gel) and reverse-phase (C18) chromatography can be optimized, other techniques are often more suitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for very polar compounds.[2] Supercritical Fluid Chromatography (SFC) is another powerful technique that can provide better peak shapes for polar basic compounds compared to normal-phase HPLC.[3]
Q4: My polar 2-aminothiazole derivative has very poor solubility in common crystallization solvents. What are my options?
A4: Poor solubility is a significant hurdle. Strategies to overcome this include using co-solvent systems (e.g., DMSO/water, ethanol/water), adjusting the pH to form a more soluble salt (protonating the amino group under acidic conditions), or forming co-crystals with a suitable co-former.[5][6] Complexation with cyclodextrins is another advanced method to enhance aqueous solubility.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Severe Streaking / Tailing in Column Chromatography (Silica Gel) | The basic 2-amino group is interacting strongly with acidic silanol groups on the silica surface. | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your eluent system (e.g., Dichloromethane/Methanol with 1% TEA).[1][3] 2. Change Stationary Phase: Switch to neutral or basic alumina, or use an amine-functionalized silica column.[3][4][7] |
| Compound Won't Elute from Silica Column (Sticks to the top) | The compound is too polar for the chosen mobile phase. The solvent system lacks sufficient polarity to displace the compound from the stationary phase. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a dichloromethane/methanol system). Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[8] 2. Use a Stronger Solvent System: For highly polar compounds, consider systems like 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane.[3] |
| Poor Retention / Compound Elutes in the Void Volume in Reverse-Phase HPLC | The analyte is too polar for a standard C18 stationary phase and has minimal interaction. | 1. Use a Polar-Endcapped Column: Employ columns specifically designed for better retention of polar analytes (e.g., polar-embedded or polar-endcapped C18 columns).[2][9] 2. Use 100% Aqueous Mobile Phase: Select a column that is stable in 100% aqueous conditions to maximize retention.[9] 3. Consider HILIC: Switch to Hydrophilic Interaction Liquid Chromatography, which is designed for polar compounds.[2] |
| Split or Broad Peaks in HPLC | Column overload, incompatible sample solvent, or secondary interactions with the stationary phase. | 1. Reduce Sample Concentration/Injection Volume: Overloading can lead to poor peak shape.[10] 2. Match Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[2][10] 3. Optimize Mobile Phase pH: Adjusting the pH can improve peak shape by controlling the ionization state of the analyte.[11] |
| Failure to Crystallize from Solution | The compound is highly soluble in the chosen solvent, even at low temperatures, or the solution is not sufficiently supersaturated. | 1. Use an Anti-Solvent: After dissolving the compound in a good solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity is observed, then gently heat to clarify and cool slowly.[2] 2. Try a Solvent System: Use a mixture of solvents, such as ethanol/water or acetone/hexane, to achieve the desired solubility profile (soluble when hot, insoluble when cold).[12] 3. Consider Salt Formation: Convert the amine to a salt (e.g., hydrochloride) which may have better crystallization properties.[12] |
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis on Silica Gel
This table provides general starting points for developing a solvent system for the purification of polar 2-aminothiazole derivatives. The ideal Rf value for column chromatography is typically between 0.2 and 0.4.[6][13]
| Polarity of Compound | Recommended Solvent System | Typical Rf Range | Notes |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane | 0.3 - 0.7 | A standard system for many organic compounds. Adjust ratio to achieve desired Rf.[3] |
| Polar | 5-10% Methanol in Dichloromethane | 0.2 - 0.5 | A common choice for more polar compounds.[8] |
| Very Polar / Basic | 5-10% (10% NH₄OH in Methanol) in Dichloromethane | 0.1 - 0.4 | The basic additive helps to prevent streaking for amines.[3][14] |
Table 2: Example HPLC Conditions for a Novel 2-Aminothiazole Derivative
The following conditions were successfully used for the purity determination of a novel aminothiazole (21MAT), demonstrating a practical application of reverse-phase HPLC for this class of compounds.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 55% (0.1% v/v orthophosphoric acid in water) and 45% (0.1% v/v orthophosphoric acid in acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 272 nm |
| Resulting Retention Time | 2.16 ± 0.03 min |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with Basic Modifier)
This protocol provides a general guideline for purifying a polar, basic 2-aminothiazole derivative using silica gel chromatography.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of ~0.2-0.4 for the target compound. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
To mitigate streaking, add 1% triethylamine (TEA) to the chosen solvent mixture. For example, if the ideal solvent is 95:5 DCM:MeOH, prepare the mobile phase as 94:5:1 DCM:MeOH:TEA.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your system (e.g., DCM).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until it is just level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a strong solvent (like DCM or MeOH).
-
Add a small amount of silica gel to this solution to create a paste.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude compound adsorbed onto the silica ("dry loading").
-
Carefully add the dried sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase.
-
Collect fractions and monitor them by TLC to identify those containing the pure compound.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aminothiazole derivative.
-
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This method is useful when a single solvent with the ideal solubility properties (soluble when hot, insoluble when cold) cannot be found.
-
Solvent Selection:
-
Identify a "solvent" in which your compound is highly soluble (e.g., ethanol, methanol, or DMSO).
-
Identify an "anti-solvent" in which your compound is poorly soluble but that is miscible with the primary solvent (e.g., water, hexane, or diethyl ether).[2]
-
-
Dissolution:
-
In a flask, dissolve the crude compound in the minimum amount of the hot "solvent".
-
-
Precipitation:
-
While the solution is still warm, slowly add the "anti-solvent" dropwise with swirling until you observe persistent cloudiness (precipitation).
-
-
Re-dissolution:
-
Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Mandatory Visualization
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting logic for column chromatography.
References
- 1. The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparative analysis of the effects of different purification methods on the yield and purity of cow milk extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Minimizing off-target effects of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid (ATA), with a focus on minimizing and troubleshooting its potential off-target effects.
Compound Overview: this compound, hereafter referred to as ATA, is a synthetic small molecule developed as a potent inhibitor of Tyrosine Kinase X (TK-X), a key enzyme implicated in various oncogenic signaling pathways. Its 2-aminothiazole core is a well-established scaffold for kinase inhibitors, while the phenoxyacetic acid moiety contributes to its binding characteristics.[1][2][3][4] While designed for high selectivity, its chemical features present a potential for interactions with other proteins, leading to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ATA?
A1: ATA is an ATP-competitive inhibitor of Tyrosine Kinase X (TK-X). It binds to the ATP-binding pocket of the TK-X catalytic domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the propagation of the signaling cascade.
Q2: What are off-target effects and why are they a concern with ATA?
A2: Off-target effects are unintended interactions of ATA with biological molecules other than its primary target, TK-X.[5] These interactions are a concern because they can lead to:
-
Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to TK-X inhibition when it is actually caused by an off-target interaction.
-
Toxicity and side effects: In a therapeutic context, off-target binding is a major cause of adverse effects.
-
Irreproducible results: If the expression of off-target proteins varies between different cell lines or model systems, the compound's effects may not be reproducible.
Q3: What are the known or predicted off-target interactions for ATA?
A3: Based on its chemical structure and computational predictions, ATA has the potential to interact with several other proteins. The primary off-targets of concern are the closely related Tyrosine Kinase Y (TK-Y), the G-protein coupled receptor Z (GPCR-Z), and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4). A summary of binding affinities is provided in the table below.
Q4: How can I begin to assess if my experimental observations are due to off-target effects?
A4: A good first step is to use a structurally unrelated inhibitor of TK-X as a control. If this second inhibitor reproduces the phenotype observed with ATA, it is more likely that the effect is on-target. Conversely, if the phenotype is unique to ATA, an off-target effect should be suspected. Additionally, performing a dose-response curve for your observed effect and comparing it to the IC50 for TK-X inhibition can be informative.
Quantitative Data Summary
The following table summarizes the hypothetical selectivity profile for ATA, illustrating quantitative data on on-target and off-target binding affinities. The inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) are provided, where a lower value indicates stronger binding or inhibition.
| Target | Target Class | Assay Type | Ki (nM) | IC50 (nM) | Notes |
| Tyrosine Kinase X (TK-X) | Primary Target | In vitro Kinase Assay | 5 | 15 | High-affinity binding to the intended target. |
| Tyrosine Kinase Y (TK-Y) | Off-Target (Kinase) | In vitro Kinase Assay | 75 | 250 | Structurally related kinase with a homologous ATP-binding pocket. |
| GPCR-Z | Off-Target (Receptor) | Radioligand Binding | 450 | - | Moderate affinity, potentially leading to effects at higher concentrations. |
| CYP3A4 | Off-Target (Enzyme) | Enzymatic Assay | - | 1,200 | Weak inhibition, but could be relevant for drug metabolism studies. |
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise from off-target effects during your experiments with ATA.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Q: I'm observing greater-than-expected cytotoxicity at concentrations that should only partially inhibit TK-X. | A: The off-target inhibition of Tyrosine Kinase Y (TK-Y), which may be essential for cell viability in your model system, could be causing this toxicity. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of ATA concentrations. 2. Compare the cytotoxic EC50 to the IC50 for both TK-X and TK-Y. 3. Use siRNA to specifically knock down TK-Y and observe if it sensitizes cells to lower doses of other TK-X inhibitors. |
| Q: My results are inconsistent between different cell lines (e.g., Cell Line A is sensitive, Cell Line B is resistant). | A: The expression levels of an off-target protein, such as GPCR-Z, may vary significantly between the cell lines. The observed effect in Cell Line A might be due to a combined inhibition of TK-X and modulation of GPCR-Z signaling. | 1. Perform qPCR or Western blotting to compare the expression levels of TK-X, TK-Y, and GPCR-Z in both cell lines. 2. If GPCR-Z expression correlates with sensitivity, test a known agonist or antagonist of GPCR-Z to see if it modifies the response to ATA. |
| Q: I'm seeing a phenotype that is inconsistent with the known function of TK-X. | A: This is a strong indicator of an off-target effect. ATA might be interacting with an unexpected protein or pathway. | 1. Consult a compound screening database (e.g., ChEMBL) for known activities of structurally similar molecules. 2. Perform a broad-panel off-target screen through a contract research organization (CRO) to identify potential interactions with a wide range of kinases, GPCRs, and other enzymes.[6][7] |
| Q: The phosphorylation of a known downstream substrate of TK-X is only partially reduced, even at high concentrations of ATA. | A: While this could be due to experimental conditions, it's possible that in your specific cellular context, another kinase (like TK-Y) can also phosphorylate the same substrate, creating a compensatory pathway when TK-X is inhibited. | 1. Verify your experimental setup with a positive control. 2. Consider using a combination of ATA and a selective TK-Y inhibitor to see if you can achieve complete dephosphorylation of the substrate. |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling cascade initiated by Tyrosine Kinase X (TK-X).
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting unexpected experimental results.
Experimental Workflow Diagram
Caption: Tiered experimental workflow for identifying and validating off-targets.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of ATA required to inhibit 50% of the activity of TK-X and the off-target kinase TK-Y.
Materials:
-
Recombinant human TK-X and TK-Y enzymes.
-
Specific peptide substrate for each kinase.
-
ATP solution.
-
ATA stock solution (e.g., 10 mM in DMSO).
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent).
-
384-well white assay plates.
Methodology:
-
Prepare a serial dilution of ATA in DMSO, then dilute further in kinase assay buffer. A typical final concentration range would be 1 nM to 100 µM.
-
Add 5 µL of the diluted ATA or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase (TK-X or TK-Y) and its specific peptide substrate to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each ATA concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the ATA concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Substrate Phosphorylation
Objective: To assess the ability of ATA to inhibit TK-X activity in a cellular context by measuring the phosphorylation of its downstream substrate, Substrate-P.
Materials:
-
Cell line expressing endogenous or recombinant TK-X.
-
Complete cell culture medium.
-
ATA stock solution.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-Substrate-P (specific for the TK-X phosphorylation site) and anti-total-Substrate-P.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of ATA (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM, 5 µM) for a predetermined time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Substrate-P primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL reagent.
-
Image the blot using a chemiluminescence detector.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with the anti-total-Substrate-P antibody.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of phenoxyacetic acid derivatives as highly potent antagonists of gastrin/cholecystokinin-B receptors. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
Validating the In Vitro Activity of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro activity of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid, a synthetic compound incorporating both a 2-aminothiazole and a phenoxyacetic acid moiety.[1][2] Drawing upon data from structurally related compounds and established experimental protocols, this document outlines key assays for validating its biological effects, with a primary focus on its potential as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor.[3][4] PTP1B is a well-validated therapeutic target for type 2 diabetes and obesity, as it negatively regulates insulin signaling.[5][6]
Performance Comparison: PTP1B Inhibition and Cytotoxicity
To objectively assess the potential of this compound, its performance should be benchmarked against known inhibitors and evaluated for off-target cytotoxicity. The following tables present a comparative summary.
Disclaimer: To date, specific experimental data for the in vitro activity of this compound is not publicly available. The data presented for this compound is hypothetical and for illustrative purposes, intended to guide researchers in their experimental design and data interpretation.
Table 1: Comparative In Vitro PTP1B Inhibitory Activity
| Compound | Target | Assay Type | IC50 (µM) | Reference Compound(s) |
| This compound | PTP1B | Enzymatic (pNPP) | [Hypothetical] 5.8 | Ursolic Acid, Sodium Orthovanadate |
| Ursolic Acid | PTP1B | Enzymatic (pNPP) | 3.1 - 5.4 | [5][7] |
| Sodium Orthovanadate | PTPs | Enzymatic | ~10 | [8][9] |
| Thioxothiazolidinone Derivative (Compound 1) | PTP1B | Enzymatic | Not specified, competitive inhibitor | [3] |
| Prunin | PTP1B | Enzymatic (pNPP) | 17.5 | [7] |
Table 2: Comparative In Vitro Cytotoxicity (MTT Assay)
| Compound | Cell Line | Assay Duration (h) | IC50 (µM) | Reference Compound(s) |
| This compound | HepG2 | 48 | [Hypothetical] > 50 | Doxorubicin |
| Phenoxyacetamide Derivative (Compound I) | HepG2 | Not specified | 1.43 | [10] |
| Phenylacetamide Derivative (3d) | MDA-MB-468, PC-12 | Not specified | 0.6 | [11] |
| Doxorubicin | MCF-7 | Not specified | Not specified, used as control | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments cited.
In Vitro PTP1B Inhibition Assay (p-Nitrophenyl Phosphate - pNPP)
This assay spectrophotometrically measures the activity of PTP1B by detecting the dephosphorylation of the substrate pNPP.
Materials:
-
Recombinant Human PTP1B
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Test Compound (this compound)
-
Positive Controls (e.g., Ursolic Acid, Sodium Orthovanadate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound and positive controls to the respective wells. Include a vehicle control (solvent only).
-
Add recombinant PTP1B enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
Test Compound
-
Positive Control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a positive control. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the key biological pathway and the experimental process.
Caption: PTP1B's role in the insulin signaling pathway.
Caption: Experimental workflow for in vitro validation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. jetir.org [jetir.org]
- 3. Cellular inhibition of protein tyrosine phosphatase 1B by uncharged thioxothiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ursolic acid and its derivative inhibit protein tyrosine phosphatase 1B, enhancing insulin receptor phosphorylation and stimulating glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-related protein tyrosine phosphatase 1B inhibition by naringenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 12. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the potential kinase inhibitory profile of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid against established kinase inhibitors. Due to the absence of publicly available kinase inhibition data for this specific compound, this comparison is based on the well-established role of the 2-aminothiazole scaffold as a potent kinase inhibitor template, exemplified by the multi-kinase inhibitor Dasatinib and its analogues.
The 2-aminothiazole moiety is a key pharmacophore in a variety of kinase inhibitors, recognized for its ability to form crucial hydrogen bond interactions within the ATP-binding site of numerous kinases.[1][2][3] Its presence in the structure of this compound suggests a potential for kinase inhibitory activity. This guide will, therefore, draw parallels with structurally related and well-characterized 2-aminothiazole-based kinase inhibitors to infer potential targets and inhibitory potency.
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the inhibitory activity of Dasatinib, a prominent 2-aminothiazole-containing drug, and a related analogue against a panel of kinases. This data serves as a reference point for predicting the potential activity of this compound. The specific substitutions on the 2-aminothiazole core are critical for determining potency and selectivity.[1][2]
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Dasatinib (BMS-354825) | Lck | 0.5 | Biochemical |
| Src | 0.8 | Biochemical | |
| Bcr-Abl | <1 | Biochemical | |
| c-Kit | 1 | Cellular | |
| PDGFRβ | 28 | Cellular | |
| Analogue 12m | Lck | 1.4 | Biochemical |
| Src | 2.5 | Biochemical |
Data for Dasatinib and its analogue are derived from published literature.[1][2] IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Experimental Protocols
To evaluate the kinase inhibitory potential of novel compounds like this compound, a series of standardized biochemical and cell-based assays are typically employed.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials :
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
384-well assay plates
-
-
Procedure :
-
Add the kinase enzyme to the wells of the assay plate.
-
Add the serially diluted test compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent to quantify the amount of substrate phosphorylation or ATP consumption.
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Cellular Kinase Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of a target kinase within a cellular context.
-
Reagents and Materials :
-
Cancer cell line expressing the target kinase (e.g., K562 for Bcr-Abl)
-
Cell culture medium and supplements
-
Test compound (serial dilutions)
-
Lysis buffer
-
Antibodies: primary antibody against the phosphorylated substrate and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Western blot or ELISA reagents
-
-
Procedure :
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specific duration (e.g., 2-4 hours).
-
Lyse the cells to extract the proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target kinase's substrate using Western blotting or ELISA.
-
-
Data Analysis :
-
Quantify the band intensity (Western blot) or signal (ELISA) corresponding to the phosphorylated substrate.
-
Normalize the phosphorylation signal to the total protein concentration or a housekeeping protein.
-
Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration.
-
Determine the cellular IC50 value from the dose-response curve.
-
Visualizing Kinase Inhibition and Experimental Workflow
To better understand the mechanisms and processes involved, the following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a typical experimental workflow.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid and its analogs. Due to the limited publicly available data on the specific target and cross-reactivity of this compound, this document focuses on a structurally related compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) , a known AMPK activator, to illustrate a comparative cross-reactivity analysis.[1] The methodologies and data presentation formats provided herein serve as a template for the evaluation of novel chemical entities.
Quantitative Cross-Reactivity Data
The following table summarizes hypothetical binding affinities (Ki) for a panel of kinases, demonstrating a potential cross-reactivity profile for an investigational compound compared to a known standard.
| Target Kinase | Investigational Compound (Ki, nM) | Reference Compound (Ki, nM) | Fold Difference |
| Primary Target: AMPK | 15 | 10 | 1.5 |
| PKA | >10,000 | >10,000 | - |
| PKCα | 8,500 | >10,000 | >1.2 |
| CAMKII | >10,000 | >10,000 | - |
| CDK2 | 5,200 | 7,800 | 1.5 |
| MAPK1 | >10,000 | >10,000 | - |
| GSK3β | 9,100 | >10,000 | >1.1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound cross-reactivity.
Kinase Panel Screening (Radiometric Assay)
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Methodology:
-
Reagents: Kinase, substrate (e.g., myelin basic protein for PKA), [γ-³²P]ATP, test compound, and assay buffer.
-
Procedure:
-
The test compound is serially diluted and incubated with the kinase and substrate in the assay buffer.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped by the addition of phosphoric acid.
-
A portion of the reaction mixture is spotted onto a filtermat.
-
The filtermat is washed to remove unincorporated [γ-³²P]ATP.
-
The radioactivity retained on the filtermat, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
-
Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess target engagement and identify off-targets in a cellular environment.
Methodology:
-
Cell Culture: Cells expressing the target of interest are cultured to a suitable density.
-
Compound Treatment: Cells are treated with the test compound or vehicle control for a specified duration.
-
Thermal Challenge: The treated cells are heated at a range of temperatures.
-
Cell Lysis: The cells are lysed to release the proteins.
-
Protein Quantification: The soluble fraction of the target protein at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Signaling Pathway
Caption: AMPK signaling pathway activation.
Experimental Workflow
Caption: Workflow for assessing compound cross-reactivity.
References
2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid: A Comparative Analysis of Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the 2-aminothiazole nucleus has emerged as a privileged structure, forming the core of numerous compounds with demonstrated biological activity. This guide provides a comparative analysis of the antimicrobial potential of 2-aminothiazole derivatives, with a focus on compounds structurally related to 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid, against established antimicrobial agents. The data presented herein is a synthesis of findings from multiple in vitro studies.
Comparative Antimicrobial Efficacy
| Compound/Agent | Organism | MIC (µg/mL) | Reference |
| 2-Aminothiazole Derivatives | |||
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivative | Pseudomonas aeruginosa | 15.625–31.25 | [1] |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivative | Escherichia coli | 62.5–125 | [1] |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivative | Staphylococcus aureus | 62.5–125 | [1] |
| 4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole derivative | Escherichia coli | 5–10 | [1] |
| 4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole derivative | Pseudomonas aeruginosa | 5–10 | [1] |
| 4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole derivative | Staphylococcus aureus | 5–10 | [1] |
| Azomethine derivative from 2-amino-4-(2'-chlorophenyl)thiazole | Staphylococcus aureus | 6.25 | [2] |
| Azomethine derivative from 2-amino-4-(2'-chlorophenyl)thiazole | Escherichia coli | 6.25 | [2] |
| Established Antimicrobial Agents | |||
| Ciprofloxacin | Escherichia coli | ≤1 - >5 | [1] |
| Ciprofloxacin | Pseudomonas aeruginosa | ≤1 - >5 | [1] |
| Ciprofloxacin | Staphylococcus aureus | 1.25–7 | [1] |
| Amoxicillin | Staphylococcus aureus | >500 | [1] |
| Amoxicillin | Escherichia coli | >500 | [1] |
Antifungal Activity
In addition to antibacterial properties, various 2-aminothiazole derivatives have been investigated for their antifungal activity. The table below presents a comparison of the in vitro efficacy of selected derivatives against Candida albicans, a prevalent fungal pathogen, with the established antifungal agent Fluconazole.
| Compound/Agent | Organism | MIC (µg/mL) | Reference |
| 2-Aminothiazole Derivatives | |||
| 2-(2-pyrazolin-1-yl)-thiazole derivative | Candida albicans | 32 | [1] |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivative | Candida albicans | 3.9–62.5 | [1] |
| Established Antifungal Agent | |||
| Fluconazole | Candida albicans | 16 | [1] |
Experimental Protocols
The antimicrobial activities summarized above are predominantly determined using standardized in vitro susceptibility testing methods. The following sections detail the general procedures for two commonly employed techniques.
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium, such as Mueller-Hinton Broth, within a 96-well microtiter plate.[4][5]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[4] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-24 hours.[4][6]
-
MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[3]
Agar Well Diffusion Method
The agar well diffusion method is a widely used qualitative or semi-quantitative technique to screen for antimicrobial activity.[7]
-
Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar) to create a bacterial lawn.[6]
-
Creation of Wells: Sterile wells, typically 6-8 mm in diameter, are punched into the agar using a sterile cork borer or a similar tool.[8][9]
-
Application of Test Substance: A defined volume of the test compound solution at a specific concentration is added to each well.[10]
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.[6]
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well in millimeters.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a test compound using the broth microdilution method.
Caption: Workflow for MIC determination using the broth microdilution method.
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 6. hereditybio.in [hereditybio.in]
- 7. chemistnotes.com [chemistnotes.com]
- 8. m.youtube.com [m.youtube.com]
- 9. webcentral.uc.edu [webcentral.uc.edu]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid binding affinity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of 2-aminothiazole derivatives, a class of compounds with diverse biological activities. While specific binding data for 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid is not publicly available, this guide presents data on structurally related 2-amino-4-arylthiazole compounds to offer insights into the potential inhibitory activities of this chemical scaffold.
The 2-aminothiazole core is a prevalent feature in many biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their mechanism of action often involves the inhibition of key enzymes in various signaling pathways. This guide focuses on the inhibitory activity of 2-amino-4-arylthiazole derivatives against a panel of metabolic enzymes, providing a basis for structure-activity relationship (SAR) studies and further drug development.
Comparative Binding Affinity of 2-Amino-4-Arylthiazole Derivatives
The following table summarizes the inhibitory constants (Kᵢ) of several 2-amino-4-arylthiazole derivatives against human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[4] Lower Kᵢ values indicate stronger binding affinity and more potent inhibition.
| Compound | Target Enzyme | Kᵢ (µM)[4] |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |
| hCA II | 0.135 ± 0.021 | |
| AChE | 0.142 ± 0.025 | |
| BChE | 0.091 ± 0.018 | |
| 2-amino-4-(4-bromophenyl)thiazole | hCA I | 0.012 ± 0.002 |
| hCA II | 0.124 ± 0.017 | |
| AChE | 0.129 ± 0.030 | |
| BChE | 0.083 ± 0.041 | |
| 2-amino-4-phenylthiazole | hCA I | 0.015 ± 0.003 |
| hCA II | 0.158 ± 0.028 | |
| AChE | 0.155 ± 0.021 | |
| BChE | 0.102 ± 0.022 | |
| 2-amino-4-(4-methylphenyl)thiazole | hCA I | 0.019 ± 0.004 |
| hCA II | 0.172 ± 0.031 | |
| AChE | 0.168 ± 0.033 | |
| BChE | 0.115 ± 0.026 | |
| 2-amino-4-(4-methoxyphenyl)thiazole | hCA I | 0.023 ± 0.005 |
| hCA II | 0.188 ± 0.035 | |
| AChE | 0.181 ± 0.038 | |
| BChE | 0.127 ± 0.031 |
Experimental Protocols
The inhibitory activities of the 2-amino-4-arylthiazole derivatives were determined using established enzymatic assays. A brief overview of the methodologies is provided below.
Carbonic Anhydrase Inhibition Assay
The inhibition of hCA I and II was measured by following the esterase activity of the enzyme. The assay is based on the hydrolysis of 4-nitrophenyl acetate by the enzyme, which produces the yellow-colored 4-nitrophenolate anion. The rate of formation of this product is monitored spectrophotometrically at 400 nm. The assay is performed in a buffer solution (e.g., Tris-HCl) at a constant temperature. The inhibitory constant (Kᵢ) is determined by measuring the enzyme activity at various concentrations of the inhibitor and fitting the data to the Michaelis-Menten equation for competitive inhibition.
Cholinesterase Inhibition Assay
The inhibitory activity against AChE and BChE was determined using the Ellman's method. This colorimetric method measures the activity of the enzyme by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The Kᵢ values are determined by analyzing the enzyme kinetics in the presence of varying concentrations of the inhibitors.
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibition constants (Kᵢ).
General Signaling Pathway Inhibition
Caption: General mechanism of enzyme inhibition by 2-aminothiazole derivatives.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic Acid Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the structure-activity relationships (SAR) of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid analogs. This class of compounds, featuring a central 2-aminothiazole core linked to a phenoxyacetic acid moiety, has garnered interest for its potential therapeutic applications, primarily in the realms of anticancer and antimicrobial agent development.
This guide synthesizes available experimental data to offer insights into how structural modifications of these analogs influence their biological activity. The information is presented to facilitate the rational design of novel, more potent, and selective therapeutic agents.
Structure-Activity Relationship (SAR) Overview
The core scaffold of this compound presents multiple sites for chemical modification, each influencing the compound's pharmacokinetic and pharmacodynamic properties. Key areas for substitution include the 2-amino group of the thiazole ring, the thiazole ring itself, and the phenyl ring of the phenoxy group.
dot
Caption: Key modification sites on the this compound scaffold.
Anticancer Activity: A Quantitative Comparison
Several studies have explored the anticancer potential of compounds structurally related to the this compound scaffold. The following table summarizes the in vitro cytotoxic activity (IC50) of selected analogs against various cancer cell lines.
| Compound ID | R1 (2-Amino Substitution) | R2 (Phenyl Ring Substitution) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | -H | 4-Acetyl | A549 (Lung) | 5.42 | [1] |
| Analog 2 | -H | 4-Acetyl, Oxime | A549 (Lung) | 2.47 | [1] |
| Analog 3 | Benzoyl | 4-Isothiocyanatomethyl | L1210 (Leukemia) | 0.2-1 | [2] |
| Analog 4 | - | 2,4-disubstituted thiazole amide | HT29 (Colon) | 0.63 | [2] |
| 7k | 2-imino-4-thiazolidinone derivative | - | B16F10 (Melanoma) | 3.4-7 | [3] |
| 7m | 2-imino-4-thiazolidinone derivative | - | B16F10 (Melanoma) | 3.4-7 | [3] |
| 7n | 2-imino-4-thiazolidinone derivative | - | B16F10 (Melanoma) | 3.4-7 | [3] |
Key Findings from Anticancer SAR:
-
Substitution on the 2-Amino Group: Acylation of the 2-amino group, as seen in Analog 3, can significantly enhance antiproliferative activity.[2]
-
Modification of the Phenyl Ring: The introduction of an oxime group to the acetyl substituent on the phenyl ring (Analog 2 vs. Analog 1) led to a notable increase in cytotoxicity against A549 lung cancer cells.[1]
-
Thiazole Ring Modifications: The nature of substituents on the thiazole ring itself plays a crucial role in determining the anticancer potency.[2]
-
Related Scaffolds: Derivatives of 2-imino-4-thiazolidinone have demonstrated potent cytotoxicity against melanoma cells.[3]
Antimicrobial Activity: A Comparative Overview
The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values for analogs related to this compound against various microbial strains.
| Compound ID | Structural Class | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 66 | N-(4-pyrazolin-3-one)-2-thiazolyl-hydrazonomethyl-phenoxyacetamide | S. aureus | 28-168 | [4] |
| Compound 67 | N-(4-pyrazolin-3-one)-2-thiazolyl-hydrazonomethyl-phenoxyacetamide | S. aureus | 28-168 | [4] |
| Compound 68 | N-(4-pyrazolin-3-one)-2-thiazolyl-hydrazonomethyl-phenoxyacetamide | S. aureus | 28-168 | [4] |
| Thiazole aminoguanidine 4i | Thiazole aminoguanidine | MRSA | - | [5] |
Key Insights from Antimicrobial SAR:
-
Phenoxyacetamide Linkage: The presence of a phenoxyacetamide linkage, as seen in compounds 66-68, appears to be favorable for antibacterial activity against S. aureus.[4]
-
Hydrophobic and Electron-Withdrawing Groups: In some series of 2-aminothiazole derivatives, the presence of hydrophobic and electron-withdrawing groups on a phenyl ring substituent enhances antiplasmodial activity.[6]
-
Thiazole Aminoguanidines: Novel thiazole aminoguanidines have shown strong activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of the key assays used to evaluate the biological activities of these compounds.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
dot
Caption: Workflow for determining anticancer activity using the MTT assay.
Procedure:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds.
-
MTT Incubation: After a set incubation period, MTT solution is added to each well.
-
Formazan Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured, and the IC50 value is calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Preparation of Dilutions: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data, primarily from structurally related analogs, indicates that modifications at the 2-amino position, the thiazole ring, and the phenyl ring can significantly impact biological activity. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to build a more comprehensive structure-activity relationship profile. This will enable the optimization of lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties for further preclinical and clinical development.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Assays to Validate 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic Acid Hits: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal assays crucial for validating primary screening hits of the compound 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid. The following sections detail experimental protocols and data presentation for robust hit confirmation, assuming the compound was initially identified as a potential inhibitor of a specific protein kinase in a high-throughput screen.
Introduction to Hit Validation
Primary high-throughput screening (HTS) is a powerful tool for identifying initial "hits" that modulate a specific biological target. However, HTS assays are prone to false positives arising from various artifacts such as compound autofluorescence, luciferase inhibition, or non-specific activity.[1][2][3] Orthogonal assays, which employ different methodologies and detection principles from the primary screen, are essential to confirm that the observed activity is genuine, on-target, and worthy of further investigation in the drug discovery pipeline.[1][4][5] This guide focuses on a hypothetical scenario where this compound was identified as an inhibitor of a protein kinase.
Experimental Workflow for Hit Validation
A sequential and multi-faceted approach is recommended to validate primary screening hits. This typically involves a combination of biochemical, biophysical, and cell-based assays to build a comprehensive understanding of the compound's activity and mechanism of action.
Caption: A typical workflow for validating primary screening hits, progressing from biochemical confirmation to cellular activity assessment.
Biochemical and Biophysical Assays for On-Target Confirmation
To confirm direct interaction with the target protein and determine the mechanism of inhibition, a suite of biochemical and biophysical assays should be employed. These assays are critical for eliminating false positives that interfere with the primary assay's detection system.[2][3]
Comparison of Biochemical and Biophysical Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore conjugated to interacting molecules. | High sensitivity, low background, homogeneous format. | Requires labeled reagents, potential for compound interference with fluorescence. | IC50, Ki |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled ligand upon binding to a larger protein. | Homogeneous format, simple, and cost-effective. | Requires a fluorescently labeled tracer, lower sensitivity for high-affinity interactions. | IC50, Kd |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Label-free, provides real-time kinetics (kon, koff). | Requires specialized equipment, potential for protein immobilization issues. | Kd, kon, koff |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Label-free, provides a complete thermodynamic profile (ΔH, ΔS). | Requires large amounts of pure protein and compound, lower throughput. | Kd, ΔH, ΔS |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature (Tm) of a protein upon ligand binding using a fluorescent dye. | Label-free (for the compound), high throughput, cost-effective. | Indirect binding assay, some proteins may not show a clear melting transition. | ΔTm |
Experimental Protocols
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the inhibition of substrate phosphorylation by the target kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled peptide substrate (acceptor) are used. Upon phosphorylation by the kinase, the antibody binds the phosphorylated peptide, bringing the donor and acceptor into proximity and generating a FRET signal.
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound, the target kinase, and the ULight™-labeled peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Add the europium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the ratio of the two emission signals and determine the IC50 value from a dose-response curve.
-
2. Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the direct binding of the compound to the target kinase immobilized on a sensor chip.
-
Protocol:
-
Immobilize the purified target kinase onto a CM5 sensor chip via amine coupling.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in the response units (RU) over time to monitor association and dissociation.
-
Regenerate the sensor surface between injections using a low pH buffer.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Cell-Based Assays for Cellular Efficacy and Target Engagement
Following biochemical and biophysical validation, it is crucial to assess the compound's activity in a more physiologically relevant cellular context.[6]
Comparison of Cell-Based Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescently labeled compound to a NanoLuc® luciferase-tagged target protein in live cells via bioluminescence resonance energy transfer. | Measures target engagement in live cells, quantitative and reversible. | Requires genetic engineering of cells, specific fluorescent tracer needed. | IC50 |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein in intact cells or cell lysates upon compound binding. | Label-free for the compound, applicable to native proteins. | Lower throughput, may not be suitable for all targets. | Shift in melting curve |
| Western Blotting for Phospho-Substrate | Measures the level of phosphorylation of a downstream substrate of the target kinase in cells treated with the compound. | Direct measure of target inhibition in a signaling pathway. | Low throughput, semi-quantitative. | Decrease in phospho-protein signal |
| MTT/MTS Cell Viability Assay | Measures the metabolic activity of cells as an indicator of cell viability and proliferation. | Simple, high-throughput, and widely used. | Indirect measure of cell number, can be affected by metabolic changes. | GI50 |
Experimental Protocols
1. NanoBRET™ Target Engagement Assay
-
Principle: This assay quantifies the binding of the test compound to the target kinase in live cells by measuring the displacement of a fluorescent tracer.
-
Protocol:
-
Use cells stably expressing the target kinase fused to NanoLuc® luciferase.
-
Plate the cells in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of this compound for 2 hours.
-
Add the fluorescent tracer specific for the target kinase and incubate.
-
Add the NanoBRET™ substrate and measure the bioluminescence and fluorescence signals.
-
Calculate the BRET ratio and determine the cellular IC50 value.
-
2. Western Blotting for Downstream Substrate Phosphorylation
-
Principle: This assay assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate.
-
Protocol:
-
Culture cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for the total substrate protein as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
-
Caption: A simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.
Conclusion
The validation of a primary screening hit such as this compound requires a systematic and rigorous approach using a combination of orthogonal assays. By employing the biochemical, biophysical, and cell-based methods outlined in this guide, researchers can confidently confirm on-target activity, elucidate the mechanism of action, and determine the cellular efficacy of their hit compounds. This multi-pronged strategy is essential for minimizing the pursuit of false positives and increasing the likelihood of success in subsequent stages of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. axxam.com [axxam.com]
- 6. bioivt.com [bioivt.com]
Benchmarking 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid: A Comparative Analysis Against Ciprofloxacin
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the novel compound 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid against the well-established fluoroquinolone antibiotic, Ciprofloxacin. This document is intended for researchers, scientists, and professionals in the field of drug development and antimicrobial research. The following analysis is based on a series of standardized in vitro experiments designed to objectively evaluate and compare the antimicrobial efficacy and preliminary safety profile of these two compounds.
Compound Profiles
This compound is a synthetic molecule incorporating a thiazole ring, a structural motif known for its presence in a variety of biologically active compounds. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide explores its potential as an antimicrobial agent.
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. It functions by inhibiting DNA gyrase and topoisomerase IV, two enzymes essential for bacterial DNA replication, transcription, repair, and recombination. It is a widely used and well-characterized reference drug in antimicrobial susceptibility testing.
Comparative Efficacy and Cytotoxicity: A Quantitative Overview
To establish a clear benchmark, both compounds were evaluated for their minimum inhibitory concentration (MIC) against common bacterial strains and for their cytotoxic effects on a standard mammalian cell line. All data presented is hypothetical and for illustrative purposes.
| Parameter | This compound | Ciprofloxacin (Reference) |
| Minimum Inhibitory Concentration (MIC) µg/mL | ||
| Escherichia coli (ATCC 25922) | 16 | 0.015 |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 0.5 |
| Cytotoxicity (CC50) µM | ||
| Human Embryonic Kidney 293 (HEK293) cells | >100 | >200 |
| Selectivity Index (SI = CC50 / MIC) | ||
| S. aureus | >12.5 | >800 |
Experimental Protocols
The following section details the methodologies employed to generate the comparative data.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the test compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for MIC Determination
References
In Vivo Efficacy of 2-Aminothiazole Derivatives: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo efficacy of select 2-aminothiazole derivatives, a promising class of therapeutic agents. This document synthesizes experimental data from preclinical studies, details relevant methodologies, and provides visual representations of key biological pathways and experimental workflows to support further research and development in this area.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis of several approved drugs and numerous clinical candidates. This guide focuses on the in vivo validation of two prominent anticancer 2-aminothiazole derivatives, AT7519 and Dasatinib, highlighting their performance in various cancer models. While direct head-to-head in vivo comparisons in a single study are limited, this guide consolidates data from separate preclinical investigations to provide a comparative overview.
Comparative In Vivo Efficacy
The antitumor activities of AT7519 and Dasatinib have been demonstrated in various xenograft models. The following tables summarize their in vivo efficacy, providing key data points for comparison.
Table 1: In Vivo Efficacy of AT7519 in Solid Tumor Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcome(s) |
| AT7519 | HCT116 & HT29 Colon Cancer | Nude Mice | 9.1 mg/kg, twice daily, i.p. | Tumor regression observed.[1][2] |
| AT7519 | MYCN-amplified Neuroblastoma (patient-derived xenograft) | NMRI nu/nu Mice | 10 or 15 mg/kg/day, i.p. | Almost complete blockage of tumor growth. |
Table 2: In Vivo Efficacy of Dasatinib in Hematological and Solid Tumor Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcome(s) |
| Dasatinib | TCF3-rearranged Acute Lymphoblastic Leukemia | NOD/SCID/IL-2rγnull (NSG) Mice | 50 mg/kg/dose, daily, oral gavage | Significantly less leukemic peripheral blood chimerisms compared to vehicle control.[3] |
| Dasatinib | Lung Cancer (Patient-Derived Xenografts) | SCID Mice | 30 mg/kg | Significant inhibition of tumor growth in tumors highly expressing LIMK1.[4] |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of in vivo studies. The following are representative protocols for establishing xenograft models used in the evaluation of 2-aminothiazole derivatives.
Human Colon Carcinoma Xenograft Model (for AT7519)
-
Cell Culture: Human colon carcinoma cell lines (e.g., HCT116, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., Nude or SCID mice), typically 6-8 weeks old, are used.
-
Tumor Cell Implantation: A suspension of 5 x 106 to 10 x 106 cancer cells in a sterile medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into control (vehicle) and treatment groups. AT7519 is administered intraperitoneally (i.p.) at the specified dose and schedule.[1][2]
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed.
Patient-Derived Leukemia Xenograft Model (for Dasatinib)
-
Primary Sample Collection: Mononuclear cells are isolated from bone marrow or peripheral blood of patients with acute lymphoblastic leukemia.
-
Animal Model: Highly immunodeficient mice, such as NOD/SCID/IL-2rγnull (NSG) mice, are used to support the engraftment of human hematopoietic cells.
-
Xenograft Establishment: A suspension of primary leukemia cells is injected intravenously (e.g., via tail vein) into sublethally irradiated mice.
-
Engraftment Monitoring: The presence of human leukemic cells (chimerism) in the peripheral blood of the mice is monitored by flow cytometry for human CD45 marker.
-
Treatment Administration: Once engraftment is confirmed, mice are randomized into control and treatment groups. Dasatinib is administered orally by gavage at the specified dose and schedule.[3]
-
Efficacy Assessment: The percentage of human leukemic cells in the peripheral blood is monitored throughout the treatment period to assess the therapeutic efficacy.
Mechanism of Action and Signaling Pathways
2-Aminothiazole derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
AT7519: A Multi-Cyclin-Dependent Kinase (CDK) Inhibitor
AT7519 is a potent inhibitor of multiple CDKs, which are crucial for cell cycle progression. By inhibiting CDKs, AT7519 induces cell cycle arrest and apoptosis.[1]
Mechanism of action of the multi-CDK inhibitor AT7519.
Dasatinib: A Multi-Tyrosine Kinase Inhibitor
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases. Its efficacy in leukemia is primarily attributed to the inhibition of the constitutively active BCR-ABL kinase. In solid tumors, Dasatinib can impact pathways involving SRC family kinases, which are involved in cell growth, proliferation, and survival.
Dasatinib targets multiple tyrosine kinases to inhibit cancer cell proliferation and survival.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a general workflow for the in vivo validation of a 2-aminothiazole derivative.
A generalized experimental workflow for the in vivo validation of anticancer compounds.
References
- 1. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
Safety Operating Guide
Prudent Disposal of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic Acid: A Guide for Laboratory Professionals
The responsible management and disposal of laboratory chemicals are fundamental to ensuring personnel safety and environmental protection. For 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid, a cautious approach, treating it as a hazardous substance, is strongly recommended. This guide provides essential procedural information for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound should be handled with care, assuming it may possess properties of acute toxicity, and be an irritant to the skin, eyes, and respiratory system. Furthermore, many thiazole and phenoxyacetic derivatives exhibit aquatic toxicity.[1][2] Therefore, preventing its release into the environment is a critical consideration.
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and properly removed and discarded after handling.
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and a safety shower must be readily accessible.
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes key hazard information for compounds structurally related to this compound. This data should be considered indicative of the potential hazards.
| Hazard Category | Compound Class/Example | Key Findings |
| Acute Oral Toxicity | Phenoxyacetic acid | LD50 (Oral, Rat): 1,500 mg/kg.[2] |
| Acute Dermal Toxicity | Phenoxyacetic acid | LD50 (Dermal, Rabbit): > 5,000 mg/kg.[2] |
| Skin Irritation | Thiazole Derivatives | Can cause skin irritation.[1] |
| Eye Irritation | Thiazole Derivatives | Can cause serious eye irritation.[1] |
| Respiratory Irritation | Phenoxyacetic acid | May cause respiratory irritation.[2] |
| Aquatic Toxicity | Thiazole Derivatives | Harmful to aquatic life with potential for long-lasting effects.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1][3] Adherence to all national and local regulations is mandatory.
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound with its full chemical name. Do not use abbreviations.
-
This waste stream must be segregated from other, non-compatible chemical waste.
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect unused product, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and other solid materials in a dedicated, properly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.
-
Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container for liquids. Indicate the approximate concentration of the compound on the label. Do not mix with other waste streams.[1]
-
-
Storage of Waste:
-
Store waste containers in a designated, cool, dry, and well-ventilated area.
-
Ensure containers are kept tightly closed when not in use.
-
Store in a secure location, away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Ensure all necessary waste disposal forms and documentation are completed accurately.
-
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Ventilate the Area: Ensure adequate ventilation. If the spill is significant or in a poorly ventilated space, contact your EHS department.
-
Contain the Spill:
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust. Dampening the solid material with water before collection may be appropriate if it does not create an additional hazard.[4]
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.
-
-
Collect and Dispose of Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container for proper disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. Collect all decontamination materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with established protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This procedural guidance is intended to supplement, not replace, institution-specific safety protocols and regulatory requirements. Always prioritize safety and consult with certified professionals for any questions regarding chemical handling and disposal.
References
Personal protective equipment for handling 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid. The following procedures are based on best practices for handling similar chemical compounds and should be executed by trained professionals in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Standard/Source |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 / EN 166[1] |
| Skin Protection | Wear a lab coat or a chemical-resistant suit. | General Laboratory Practice |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) are required.[1] | General Laboratory Practice |
| Respiratory Protection | In case of inadequate ventilation or dust generation, use a NIOSH-approved respirator.[1][2] A half-mask respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when handling the neat chemical.[2] | NIOSH Approved |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly sealed when not in use.[3] Some sources recommend storage under a nitrogen blanket.[3]
2. Preparation and Use:
-
All handling of the solid form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust.[1][3]
-
Before handling, ensure that an eyewash station and a safety shower are readily accessible.[3]
-
Don the appropriate PPE as outlined in the table above.
-
When weighing or transferring the substance, minimize the generation of dust.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
After handling, wash hands thoroughly with soap and water.[3]
3. Spill and Exposure Response:
-
Spill: In the event of a spill, evacuate the area.[4] For small spills, dampen the solid material with water and transfer it to a suitable, sealed container for disposal.[2] Use absorbent paper dampened with water to clean up any remaining material.[2] Ensure adequate ventilation.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing any contaminated clothing.[2][3] If irritation develops, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing the chemical, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.[1]
-
Containerization: Use a chemically resistant and sealable container for waste collection.[1] Keep the waste container closed except when adding waste.[1]
-
Disposal Method: Dispose of the hazardous waste through a licensed environmental disposal service.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.[1] Do not dispose of this chemical down the drain or in the regular trash.[1]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
